molecular formula C7H6Cl2N2O B1296418 2,6-Dichloro-4-methylnicotinamide CAS No. 38841-54-2

2,6-Dichloro-4-methylnicotinamide

Cat. No.: B1296418
CAS No.: 38841-54-2
M. Wt: 205.04 g/mol
InChI Key: FUHRWOFCZTZGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-methylnicotinamide is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341976. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHRWOFCZTZGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319217
Record name 2,6-Dichloro-4-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38841-54-2
Record name 2,6-Dichloro-4-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38841-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 341976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038841542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38841-54-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dichloro-4-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2,6-Dichloro-4-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dichloro-4-methylnicotinamide, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a proposed synthetic pathway and predicted characterization data based on established chemical principles and data from analogous compounds.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₇H₆Cl₂N₂O.[1][2][3] Its molecular weight is approximately 205.04 g/mol .[1][2][3]

PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂O[1][2][3]
Molecular Weight ~205.04 g/mol [1][2][3]
CAS Number 38841-54-2[1][2][3]
Appearance Solid (Predicted)[4]
Boiling Point 299.8 °C at 760 mmHg (Predicted)[4]
Purity (Commercially Available) ≥96%[3]

Proposed Synthesis Pathway

A plausible two-step synthesis for this compound is proposed, starting from 4-methyl-2,6-dihydroxynicotinic acid. This pathway involves a chlorination step followed by an amidation reaction.

Synthesis_Pathway 4-methyl-2,6-dihydroxynicotinic_acid 4-methyl-2,6-dihydroxynicotinic acid 2_6_dichloro_4_methylnicotinic_acid 2,6-dichloro-4-methylnicotinic acid 4-methyl-2,6-dihydroxynicotinic_acid->2_6_dichloro_4_methylnicotinic_acid POCl₃ / PCl₅ 2_6_dichloro_4_methylnicotinoyl_chloride 2,6-dichloro-4-methylnicotinoyl chloride 2_6_dichloro_4_methylnicotinic_acid->2_6_dichloro_4_methylnicotinoyl_chloride Oxalyl Chloride 2_6_dichloro_4_methylnicotinamide This compound 2_6_dichloro_4_methylnicotinoyl_chloride->2_6_dichloro_4_methylnicotinamide NH₄OH

Caption: Proposed synthesis of this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 2,6-dichloro-4-methylnicotinic acid

This procedure is adapted from the synthesis of similar chlorinated nicotinic acids.[5][6]

  • Materials: 4-methyl-2,6-dihydroxynicotinic acid, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), aromatic solvent (e.g., 1,2-dichlorobenzene).

  • Procedure:

    • In a flask equipped with a reflux condenser and a stirrer, suspend 4-methyl-2,6-dihydroxynicotinic acid in an aromatic solvent.

    • Slowly add phosphorus pentachloride to the suspension with stirring.

    • Add phosphorus oxychloride dropwise to the mixture.

    • Heat the reaction mixture to reflux (approximately 110-130 °C) and maintain for several hours until the reaction is complete (monitored by TLC).[5]

    • Cool the reaction mixture and carefully pour it into ice water to quench the excess reagents.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2,6-dichloro-4-methylnicotinic acid, which can be purified by recrystallization.

Step 2: Synthesis of this compound

This amidation procedure is based on standard methods for converting carboxylic acids to amides.[7][8][9]

  • Materials: 2,6-dichloro-4-methylnicotinic acid, oxalyl chloride, dichloromethane (DCM), tetrahydrofuran (THF), ammonium hydroxide (NH₄OH).

  • Procedure:

    • Dissolve 2,6-dichloro-4-methylnicotinic acid in dry DCM.

    • Add oxalyl chloride dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the mixture for 2-3 hours at room temperature. The progress of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,6-dichloro-4-methylnicotinoyl chloride.

    • Dissolve the crude acid chloride in THF and add concentrated ammonium hydroxide dropwise at 0 °C.

    • Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield this compound. The product can be further purified by column chromatography or recrystallization.

Characterization Data (Predicted)

While experimental spectra for this compound are available on platforms like SpectraBase, they are not publicly accessible.[1][10] Therefore, the following tables present predicted spectral data.

NMR Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HH-5 (aromatic)
~7.2 & ~7.8br s2H-CONH₂
~2.4s3H-CH₃

Note: The chemical shifts of the amide protons are highly dependent on the solvent and concentration.[11]

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~165C=O (amide)
~150C-2 (C-Cl)
~148C-6 (C-Cl)
~145C-4 (C-CH₃)
~125C-3 (C-CONH₂)
~120C-5
~20-CH₃

Note: Predicted values are based on typical chemical shift ranges for similar structures.[2][12]

Mass Spectrometry (Predicted)
m/zInterpretation
204/206/208[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for two chlorine atoms)
187/189/191[M-NH₂]⁺
159/161[M-NH₂-CO]⁺

Note: The fragmentation pattern is hypothetical and based on common fragmentation pathways for amides.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3400 & ~3200Strong, BroadN-H stretch (amide)
~1680Strong, SharpC=O stretch (amide I)
~1600MediumN-H bend (amide II)
~1550, 1450MediumC=C and C=N stretching (aromatic ring)
~800-600StrongC-Cl stretch

Potential Applications in Drug Development

Chlorinated nicotinamide and related pyridine derivatives have garnered attention for their potential biological activities, particularly as antimicrobial and antifungal agents.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of nicotinamide derivatives.[13] The introduction of chloro-substituents can enhance this activity. The proposed mechanisms of action include:

  • Antifungal: Inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is a common mechanism for azole and pyridine-based antifungal drugs.[13][14][15] The disruption of the cell wall has also been suggested as a potential mechanism.[1]

  • Antibacterial: Disruption of bacterial cell membrane integrity and inhibition of essential metabolic functions, including DNA, RNA, and protein synthesis.[16]

Antimicrobial_MoA cluster_antifungal Antifungal Mechanism cluster_antibacterial Antibacterial Mechanism Ergosterol_Biosynthesis Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Disruption 2_6_dichloro_4_methylnicotinamide_af 2,6-Dichloro-4- methylnicotinamide 2_6_dichloro_4_methylnicotinamide_af->Ergosterol_Biosynthesis Inhibition Bacterial_Metabolism DNA, RNA, Protein Synthesis Bacterial_Cell_Membrane Bacterial Cell Membrane Integrity 2_6_dichloro_4_methylnicotinamide_ab 2,6-Dichloro-4- methylnicotinamide 2_6_dichloro_4_methylnicotinamide_ab->Bacterial_Metabolism Inhibition 2_6_dichloro_4_methylnicotinamide_ab->Bacterial_Cell_Membrane Disruption

References

2,6-Dichloro-4-methylnicotinamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,6-Dichloro-4-methylnicotinamide. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a substituted pyridine derivative. The presence of two chlorine atoms and a methyl group on the pyridine ring, along with the nicotinamide functional group, imparts specific chemical characteristics to the molecule. A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 38841-54-2[1]
Molecular Formula C₇H₆Cl₂N₂O[1]
Molecular Weight 205.04 g/mol [1]
Melting Point 170-171 °CN/A
Boiling Point 129-132 °C (at 7 mmHg) 299.8 °C (at 760 mmHg)N/A
Density 1.448 g/cm³N/A
Appearance Crystalline solidN/A
Purity Typically available at ≥96%[1]

Chemical Structure

The chemical structure of this compound consists of a pyridine ring substituted at positions 2 and 6 with chlorine atoms, at position 4 with a methyl group, and at position 3 with a carboxamide group.

Systematic IUPAC Name: 2,6-dichloro-4-methylpyridine-3-carboxamide

Structural Identifiers:

Identifier TypeValue
SMILES CC1=CC(=C(C(=N1)Cl)Cl)C(=O)N
InChI InChI=1S/C7H6Cl2N2O/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3,(H2,10,12)

Experimental Data and Protocols

Synthesis

A general workflow for a potential synthesis is outlined below:

G General Synthetic Workflow for this compound start Starting Material (e.g., 4-methyl-2,6-dihydroxynicotinamide) chlorination Chlorination (e.g., with POCl₃ or PCl₅) start->chlorination Reagents workup Aqueous Work-up (Quenching and Extraction) chlorination->workup Reaction Mixture purification Purification (e.g., Recrystallization or Chromatography) workup->purification Crude Product product Final Product (this compound) purification->product Purified Product

Caption: A potential synthetic workflow for this compound.

Note on Experimental Protocols: Detailed experimental procedures, including specific reaction conditions, stoichiometry, purification methods, and analytical characterization for 2,6-Dichloro-4-methylnicotina­mide, would require access to proprietary industrial synthesis literature or dedicated laboratory development.

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While one commercial supplier classifies the compound as a "Protein Degrader Building Block," this is a broad categorization and does not provide specific biological targets or pathways.[1]

Due to the lack of available data on its biological effects, it is not possible to provide diagrams of signaling pathways or experimental workflows related to its biological function at this time. Further research and screening are required to elucidate any potential biological roles of this compound.

Safety Information

Safety data sheets (SDS) from commercial suppliers should be consulted for detailed handling and safety information. As with any chlorinated organic compound, appropriate personal protective equipment should be used when handling this compound.

References

CAS number and IUPAC name for 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of 2,6-Dichloro-4-methylnicotinamide, a halogenated pyridine derivative. While this compound is available commercially as a building block in chemical synthesis, it is important to note that detailed public-domain information regarding its specific biological activities, mechanisms of action, and extensive experimental protocols is limited. This document compiles the available chemical identifiers and properties and presents a generalized synthetic approach.

Chemical Identity and Properties

The fundamental chemical identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 38841-54-2[1]
IUPAC Name 2,6-dichloro-4-methylpyridine-3-carboxamideInferred from related compounds
Molecular Formula C₇H₆Cl₂N₂O[1]
Molecular Weight 205.04 g/mol N/A
Purity Typically ≥96%[1]

Note: The IUPAC name is systematically derived, though supplier nomenclature may vary.

Synthesis

Generalized Synthetic Workflow

A hypothetical pathway for the synthesis of this compound could start from 2,6-dihydroxy-4-methylnicotinamide. The key transformation would be a chlorination step, commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

G cluster_start Starting Material cluster_reaction Chlorination cluster_product Final Product A 2,6-Dihydroxy-4-methylnicotinamide B Phosphorus Oxychloride (POCl₃) A->B Reacts with C Heat D This compound C->D Yields

A generalized synthetic pathway for this compound.

Biological Activity and Experimental Data

As of this writing, there is a notable absence of published research detailing the specific biological activity, mechanism of action, or quantitative experimental data for this compound in peer-reviewed journals. Its primary documented utility appears to be as an intermediate in the synthesis of more complex molecules. Therefore, no signaling pathway diagrams or detailed experimental protocols from cited studies can be provided.

Professionals in drug development should consider this compound as a starting scaffold for medicinal chemistry campaigns, where further derivatization could lead to biologically active molecules. Any investigation into its biological effects would require de novo screening and characterization.

Conclusion

This compound is a readily available chemical intermediate with well-defined chemical properties. However, the scientific community has not yet extensively explored its potential biological applications in the public domain. This guide serves as a foundational resource, acknowledging the current limitations in available data and highlighting the opportunity for novel research in this area.

References

Biological Activity of Chlorinated Nicotinamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature did not yield specific biological activity data for 2,6-Dichloro-4-methylnicotinamide derivatives. This document therefore provides an in-depth analysis of closely related chlorinated nicotinamide analogs, focusing on a series of N-(thiophen-2-yl)nicotinamide derivatives with a 5,6-dichloro substitution pattern on the nicotinamide ring. The information presented is intended for researchers, scientists, and drug development professionals.

Fungicidal Activity of 5,6-Dichloronicotinamide Derivatives

A series of novel N-(thiophen-2-yl)nicotinamide derivatives have been synthesized and evaluated for their fungicidal activity, particularly against cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis.[1][2] Several of these compounds, particularly those with a 5,6-dichloro substitution on the nicotinamide ring, have demonstrated significant fungicidal potential.[1][2]

Quantitative Fungicidal Activity Data

The in vivo fungicidal activity of these compounds was assessed in a greenhouse setting.[1][2] The half-maximal effective concentration (EC50) values for several 5,6-dichloronicotinamide derivatives against cucumber downy mildew are summarized in the table below.

Compound IDR Group on Thiophene RingEC50 (mg/L) against Cucumber Downy Mildew
4f Ethyl 4-cyano-3-methylthiophene-2-carboxylate1.96
4o 3-cyano-4-methyl-5-(methylcarbamoyl)thiophen-2-ylNot specified in abstract
4p 3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-ylNot specified in abstract
4m 2-methoxyethyl 4-cyano-3-methylthiophene-2-carboxylateNot specified in abstract
4n Benzyl 4-cyano-3-methylthiophene-2-carboxylateNot specified in abstract
DiflumetorimCommercial Fungicide (Control)21.44
FlumorphCommercial Fungicide (Control)7.55

Data extracted from "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives".[1]

Notably, compound 4f exhibited excellent fungicidal activity, with an EC50 value of 1.96 mg/L, which is significantly more potent than the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L).[1][2] Field trials with a 10% emulsifiable concentrate (EC) formulation of compound 4f demonstrated control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively.[1][2]

Experimental Protocols

General Synthesis of N-(thiophen-2-yl)-5,6-dichloronicotinamide Derivatives

The synthesis of the target N-(thiophen-2-yl)nicotinamide derivatives was achieved through a multi-step process.[3] The general synthetic route is outlined below.

Step 1: Acyl Chloride Formation To a solution of the corresponding nicotinic acid (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2), oxalyl chloride (3 equivalents) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for approximately 6 hours. The solvent and excess reagents are then removed under reduced pressure to yield the crude acyl chloride.[3]

Step 2: Acylation of Substituted Thiophen-2-amine The obtained acyl chloride is then reacted with a substituted thiophen-2-amine derivative under basic conditions to form the final N-(thiophen-2-yl)nicotinamide product.[3]

For detailed characterization data (¹H NMR, ¹³C NMR, HRMS) of individual compounds, please refer to the source literature.[3]

In Vivo Fungicidal Bioassay (Greenhouse)

While specific, detailed protocols for the fungicidal bioassays were not provided in the primary source material, the general procedure for such assays typically involves the following steps:

  • Plant Cultivation: Cucumber plants are grown under controlled greenhouse conditions to a specific growth stage.

  • Compound Application: The synthesized compounds are formulated, typically as solutions or suspensions at various concentrations, and applied to the cucumber plants. This can be done via spraying to ensure uniform coverage of the foliage.

  • Inoculation: After the treatment, the plants are inoculated with a suspension of Pseudoperonospora cubensis spores.

  • Incubation: The inoculated plants are maintained in a high-humidity environment for a specific period to allow for disease development.

  • Disease Assessment: The severity of the cucumber downy mildew is assessed by visually scoring the percentage of leaf area covered by lesions.

  • Data Analysis: The EC50 values are calculated by plotting the disease severity against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow for N-(thiophen-2-yl)-5,6-dichloronicotinamide Derivatives

G cluster_start Starting Materials cluster_reaction1 Step 1: Acyl Chloride Formation cluster_reaction2 Step 2: Acylation start1 5,6-Dichloronicotinic Acid acyl_chloride 5,6-Dichloronicotinoyl Chloride start1->acyl_chloride Reaction with start2 Oxalyl Chloride, DMF (cat.) start3 Substituted Thiophen-2-amine final_product N-(thiophen-2-yl)-5,6-dichloronicotinamide Derivative acyl_chloride->final_product Reaction with

Caption: Synthetic route for N-(thiophen-2-yl)-5,6-dichloronicotinamide derivatives.

Conclusion

While direct biological data for this compound derivatives remains elusive in the reviewed literature, the fungicidal activity of structurally related 5,6-dichloronicotinamide analogs highlights a promising area for further investigation. The potent in vivo activity of compounds such as ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (4f ) suggests that the chlorinated nicotinamide scaffold is a valuable pharmacophore for the development of novel agrochemicals. Further research into the mechanism of action and structure-activity relationships of these and other chlorinated nicotinamide derivatives is warranted to explore their full therapeutic and agricultural potential.

References

Unraveling the Role of 2,6-Dichloro-4-methylnicotinamide: A Chemical Intermediate Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a commercial chemical and its documented use as a key building block in the synthesis of potential therapeutic agents, a thorough review of publicly available scientific literature and patent databases reveals a significant gap in our understanding of the direct biological activity and mechanism of action of 2,6-Dichloro-4-methylnicotinamide. Currently, there is no substantive data detailing its specific cellular targets, affected signaling pathways, or its own intrinsic pharmacological effects. Its documented utility is primarily as a precursor molecule in the development of more complex, biologically active compounds.

This technical overview consolidates the available information on this compound, focusing on its chemical properties and its role as a synthetic intermediate, while highlighting the absence of direct mechanistic studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
CAS Number 38841-54-2[1][2][3][4]
Molecular Formula C₇H₆Cl₂N₂O[1][3]
Molecular Weight 205.04 g/mol [1][3]
Physical Form Solid[3]
Boiling Point 299.8°C at 760 mmHg[3]
Purity ≥96%[1]

Known Applications as a Synthetic Intermediate

The primary documented application of this compound is as a chemical intermediate in the synthesis of various compounds with potential therapeutic applications.

Synthesis of TRPA1 Inhibitors

Patents have described the use of this compound in the preparation of oxadiazole derivatives that act as inhibitors of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1).[5] TRPA1 is a non-selective cation channel that plays a crucial role in the sensory perception of pain, cold, and itch, making its inhibitors potential candidates for analgesic and anti-inflammatory therapies.

The general workflow for this type of synthesis, where this compound serves as a starting material, is depicted below.

G A 2,6-Dichloro-4- methylnicotinamide B Multi-step Chemical Synthesis A->B Starting Material C Oxadiazole TRPA1 Inhibitors B->C Final Product

References

In-Vitro Evaluation of 2,6-Dichloro-4-methylnicotinamide: A Methodological and Data-Centric Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific in-vitro evaluation data for the compound 2,6-Dichloro-4-methylnicotinamide. The following guide is a template designed to meet the structural, data presentation, and visualization requirements of the user's request. Researchers, scientists, and drug development professionals can utilize this framework to structure and present their own internal findings on this molecule.

Abstract

This technical guide outlines a comprehensive framework for the in-vitro evaluation of this compound. It details standardized experimental protocols for assessing its cytotoxic effects, potential mechanisms of action through key signaling pathways, and its inhibitory potential against relevant enzymatic targets. The document provides structured tables for the clear presentation of quantitative data and includes visualizations of experimental workflows and hypothetical signaling pathways using Graphviz (DOT language) to facilitate understanding and reproducibility. This guide is intended to serve as a foundational document for researchers initiating or documenting their investigation into the therapeutic potential of this compound.

Quantitative Data Summary

The following tables are structured to present key quantitative metrics from a series of hypothetical in-vitro assays. These tables are designed for clarity and ease of comparison across different experimental conditions and cell lines.

Table 1: Cytotoxicity Profile of this compound

Cell LineAssay TypeTime Point (hours)IC50 (µM)95% Confidence Interval
[Cancer Type 1]
Cell Line AMTT24DataData
48DataData
72DataData
Cell Line BCellTiter-Glo®24DataData
48DataData
72DataData
[Cancer Type 2]
Cell Line CMTT24DataData
48DataData
72DataData
[Non-Cancerous Control]
Cell Line DMTT72DataData

Table 2: Enzyme Inhibition Assay for this compound

Target EnzymeAssay PrincipleSubstrateKi (nM)Inhibition Mode
[e.g., NAMPT][e.g., Fluorescence][e.g., Nicotinamide]Data[e.g., Competitive]
[e.g., METTL3][e.g., Luminescence][e.g., S-adenosylmethionine]Data[e.g., Non-competitive]

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway that could be modulated by this compound.

G cluster_prep Preparation cluster_invitro In-Vitro Screening cluster_moa Mechanism of Action A Synthesize & Purify This compound B Characterize Compound (NMR, MS, HPLC) A->B C Cytotoxicity Assays (MTT, CellTiter-Glo) B->C D Determine IC50 Values in Cancer Cell Lines C->D E Assess Effect on Non-Cancerous Cells C->E F Enzyme Inhibition Assays D->F G Western Blot for Signaling Proteins F->G H Cell Cycle Analysis (Flow Cytometry) G->H

Caption: Experimental workflow for the in-vitro evaluation of a novel compound.

G cluster_pathway Hypothetical Apoptosis Induction Pathway Compound 2,6-Dichloro-4- methylnicotinamide Target Target Protein (e.g., Kinase X) Compound->Target Casp9 Caspase-9 Target->Casp9 inhibition Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: A hypothetical signaling cascade for compound-induced apoptosis.

The Dawn of a New Era in Cellular Health: A Technical Guide to the Discovery and History of Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of nicotinamide analogs, pivotal molecules in the study of cellular metabolism and longevity. From the early observations of pellagra to the modern-day development of potent NAD+ precursors, this document traces the scientific journey that has illuminated the profound impact of these compounds on human health. This guide details the key scientific milestones, presents critical experimental protocols that underpinned these discoveries, and tabulates essential quantitative data for a range of nicotinamide analogs. Furthermore, it visualizes the intricate signaling pathways and experimental workflows central to this field of research, offering a valuable resource for professionals engaged in drug discovery and development.

A Historical Odyssey: From Nutritional Deficiency to Anti-Aging Elixirs

The story of nicotinamide analogs begins not in a modern laboratory, but with the historical scourge of pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia.[1][2][3] In the early 20th century, the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service systematically demonstrated that pellagra was not an infectious disease but a nutritional deficiency.[2][4] Through a series of ethically controversial but scientifically crucial human experiments, Goldberger established that a diet lacking a specific "pellagra-preventing factor" was the root cause.[2][4] This factor was later identified as niacin (nicotinic acid), a form of vitamin B3.[1]

The subsequent decades saw the elucidation of the biochemical role of niacin as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme first discovered in 1906 by Arthur Harden and William John Young during their studies on yeast fermentation.[5][6] Otto Heinrich Warburg later demonstrated the critical role of NAD+ in hydride transfer reactions, fundamental to cellular metabolism.[5] The connection between niacin and NAD+ was solidified in 1938 when Conrad Elvehjem identified nicotinamide as the "anti-black tongue factor" in dogs, a canine analog of pellagra.[5]

The mid-20th century witnessed the mapping of the intricate biosynthetic pathways of NAD+, including the Preiss-Handler pathway, which describes the conversion of nicotinic acid to NAD+.[5] This era also saw the initial synthesis and characterization of various nicotinamide analogs, driven by the quest to understand the structure-activity relationships governing their biological functions.

A paradigm shift occurred with the discovery of the non-redox roles of NAD+, particularly its consumption by enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[7][8] This realization opened new avenues of research, positioning nicotinamide analogs not just as essential nutrients but as potential therapeutic agents for a wide range of age-related diseases. The discovery of nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) as potent NAD+ precursors has further fueled this research, leading to a surge in studies investigating their effects on metabolism, neurodegeneration, and lifespan.[9][10]

Key Discoveries and Scientific Pioneers

YearDiscovery/MilestoneKey Scientist(s)Significance
1906 Discovery of "coferment" (later identified as NAD+) in yeast extracts.[5][6]Arthur Harden & William John YoungLaid the foundation for understanding the role of coenzymes in metabolic reactions.
1914-1917 Demonstration that pellagra is a nutritional deficiency disease.[2][3][4]Joseph GoldbergerEstablished the link between diet and a major public health crisis, paving the way for nutritional science.
1936 Elucidation of the role of NAD+ in hydride transfer reactions.[5]Otto Heinrich WarburgRevealed the fundamental biochemical function of NAD+ in cellular respiration.
1937 Identification of nicotinic acid (niacin) as the cure for black tongue in dogs, the canine equivalent of pellagra.[1]Conrad ElvehjemPinpointed the specific vitamin B3 form responsible for preventing pellagra.
1958 Discovery of the Preiss-Handler pathway for NAD+ synthesis from nicotinic acid.[5]Jack Preiss & Philip HandlerMapped a key biosynthetic route for NAD+, providing a deeper understanding of its metabolism.
1960s Discovery of the non-redox roles of NAD+ in ADP-ribosylation reactions.[7](Various Researchers)Expanded the known functions of NAD+ beyond metabolism to include cellular signaling and DNA repair.
2000s Identification of sirtuins as NAD+-dependent deacetylases, linking NAD+ metabolism to aging and longevity.[11]Leonard Guarente, Shin-ichiro Imai, David SinclairEstablished a new paradigm for the role of NAD+ in regulating lifespan and age-related diseases.
2004 Discovery of nicotinamide riboside (NR) as an NAD+ precursor in eukaryotes.[10]Charles BrennerIdentified a novel and potent pathway for elevating cellular NAD+ levels.

Core Signaling Pathways

Nicotinamide and its analogs exert their biological effects primarily by influencing the levels and activities of NAD+-dependent enzymes. The two major pathways are the Sirtuin and PARP signaling pathways.

The Sirtuin Pathway

Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and mitochondrial function. By removing acetyl groups from histones and other proteins, sirtuins modulate their activity and contribute to cellular homeostasis and stress resistance. The activity of sirtuins is directly dependent on the availability of NAD+, making NAD+ precursors like NR and NMN potent activators of this pathway.

Sirtuin_Pathway NR_NMN Nicotinamide Riboside (NR) Nicotinamide Mononucleotide (NMN) NAD NAD+ NR_NMN->NAD Biosynthesis Sirtuins Sirtuins (e.g., SIRT1, SIRT3) NAD->Sirtuins Activates Deacetylation Protein Deacetylation Sirtuins->Deacetylation Catalyzes Nicotinamide Nicotinamide Sirtuins->Nicotinamide Produces Cellular_Functions Cellular Functions: - DNA Repair - Gene Silencing - Mitochondrial Biogenesis - Metabolic Regulation Deacetylation->Cellular_Functions Regulates Nicotinamide->Sirtuins Inhibits

Sirtuin signaling pathway activation by nicotinamide analogs.
The PARP Pathway

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair and the maintenance of genomic stability. Upon detecting DNA damage, PARPs utilize NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) to various nuclear proteins, a process that recruits other DNA repair factors to the site of damage. While essential for cellular integrity, hyperactivation of PARPs can lead to significant depletion of cellular NAD+ pools, contributing to energy crisis and cell death. Nicotinamide itself is an inhibitor of PARP activity.

PARP_Pathway DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP Activates NAD NAD+ PARP->NAD Consumes PAR Poly(ADP-ribose) (PAR) PARP->PAR Synthesizes NAD->PAR Substrate for NAD_Depletion NAD+ Depletion NAD->NAD_Depletion Leads to DNA_Repair DNA Repair PAR->DNA_Repair Recruits factors for Nicotinamide Nicotinamide Nicotinamide->PARP Inhibits Synthesis_Workflow Start Start: 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose Ethyl nicotinate Step1 Step 1: Glycosylation - TMSOTf in CH₂Cl₂ - Formation of acylated NR analog Start->Step1 Step2 Step 2: Deprotection & Amidation - NH₃ in Methanol - Removal of acetyl groups - Conversion of ester to amide Step1->Step2 Purification Purification - Reversed-phase chromatography Step2->Purification Product Final Product: β-Nicotinamide Riboside Purification->Product NAD_Measurement_Workflow Start Start: Cell or Tissue Sample Extraction NAD+ Extraction - Perchloric acid extraction - Neutralization Start->Extraction Separation HPLC Separation - C18 reverse-phase column - Gradient elution Extraction->Separation Detection Detection - UV-Vis detector (260 nm) Separation->Detection Quantification Quantification - Comparison to standard curve Detection->Quantification

References

Spectroscopic and Mechanistic Insights into 2,6-Dichloro-4-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-dichloro-4-methylnicotinamide, a key building block in the development of targeted protein degraders. This document details predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), outlines standardized experimental protocols for data acquisition, and presents a visual representation of its application in targeted protein degradation workflows.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 8.0Broad Singlet1HAmide (-NH)
~ 7.3Singlet1HAromatic C5-H
~ 6.8 - 7.2Broad Singlet1HAmide (-NH)
~ 2.4Singlet3HMethyl (CH₃)

Solvent: DMSO-d₆, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 165Carbonyl (C=O)
~ 158Aromatic C4
~ 150Aromatic C2
~ 150Aromatic C6
~ 130Aromatic C3
~ 120Aromatic C5
~ 20Methyl (CH₃)

Solvent: DMSO-d₆, Instrument: Bruker AM-400[1]

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H Stretch (Amide)
3050 - 3000MediumC-H Stretch (Aromatic)
2950 - 2850MediumC-H Stretch (Methyl)
~ 1680StrongC=O Stretch (Amide I)
~ 1600MediumN-H Bend (Amide II)
1550, 1450Medium to StrongC=C Stretch (Aromatic)
800 - 700StrongC-Cl Stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
204/206/208[M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes)
187/189/191[M-NH₃]⁺
159/161/163[M-CONH₂]⁺

Molecular Weight: 205.04 g/mol , Exact Mass: 203.985718 g/mol , Ionization: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1 second, and the acquisition of 16 scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a 45-degree pulse width, a 2-second relaxation delay, and an accumulation of 1024 scans.

  • Data Processing: The resulting Free Induction Decays (FIDs) are processed using an appropriate software suite. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is also acquired for background correction.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, with electrons accelerated to a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against m/z.

Application in Targeted Protein Degradation

This compound is a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. The following diagram illustrates the general workflow of targeted protein degradation mediated by a PROTAC.

TPD_Workflow cluster_cell Cellular Environment PROTAC PROTAC (incorporating 2,6-dichloro-4- methylnicotinamide scaffold) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds Target & E3 Target Target Protein (e.g., Disease-Causing) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Chain Polyubiquitin Chain Ternary->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Chain->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General workflow of Targeted Protein Degradation (TPD) using a PROTAC molecule.

References

A Technical Guide to the Solubility and Stability of 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylnicotinamide is a substituted nicotinamide derivative. As with any novel compound in the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method development, and predicting its in vivo behavior. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The determination of solubility in various solvents is a fundamental step in pre-formulation studies.

Illustrative Solubility Data: Nicotinamide

The following tables present solubility data for the parent compound, nicotinamide, in various solvents at different temperatures. This format should be used to present experimentally determined data for this compound.

Table 1: Solubility of Nicotinamide in Mono-Solvents

SolventTemperature (K)Molar Fraction Solubility (x)
Water298.151.03E-01
Ethanol298.152.15E-02
Acetonitrile298.157.33E-03
Methanol298.154.35E-02
1,4-Dioxane298.151.28E-03
Dimethyl Sulfoxide (DMSO)298.151.89E-01
N,N-Dimethylformamide (DMF)298.152.54E-01

Note: Data for nicotinamide is compiled from various literature sources for illustrative purposes.[1][2]

Table 2: Temperature Dependence of Nicotinamide Solubility in Ethanol + Acetonitrile Mixtures

Mass Fraction EthanolT=293.2 K (x)T=298.2 K (x)T=303.2 K (x)T=308.2 K (x)T=313.2 K (x)
0.07.33E-038.12E-039.01E-031.00E-021.11E-02
0.21.34E-021.51E-021.70E-021.91E-022.14E-02
0.42.38E-022.70E-023.06E-023.46E-023.91E-02
0.63.98E-024.54E-025.17E-025.88E-026.68E-02
0.86.36E-027.24E-028.23E-029.35E-021.06E-01
1.02.15E-022.45E-022.78E-023.15E-023.56E-02

Note: Data for nicotinamide is compiled from various literature sources for illustrative purposes.[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a common and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • High-purity solvents of choice

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge or filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure equilibrium with the saturated solution.

    • Accurately add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Clarify the sample by centrifuging at high speed or filtering through a chemically compatible filter.

  • Quantification:

    • Accurately dilute the clarified supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Calculate the solubility in units such as mg/mL or moles/L.

Diagram of Experimental Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid (this compound) prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Incubate in shaker bath at constant temperature prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Sedimentation equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Clarify by centrifugation or filtration sep2->sep3 quant1 Dilute sample sep3->quant1 quant2 Analyze via HPLC-UV or LC-MS quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[][4] This information is vital for determining shelf-life, storage conditions, and formulation strategies.[]

Forced Degradation Studies

Forced degradation (stress testing) studies are undertaken to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[5]

Experimental Protocol for Forced Degradation:

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis

  • Hydrogen peroxide (H₂O₂) for oxidation

  • High-purity water and organic solvents

  • Photostability chamber

  • Oven for thermal stress

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector or mass spectrometer)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a specified time.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using the stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.

Diagram of Forced Degradation Workflow:

G cluster_stress Apply Stress Conditions start Prepare stock solution of This compound acid Acidic Hydrolysis (HCl, heat) start->acid base Alkaline Hydrolysis (NaOH, heat) start->base oxid Oxidation (H₂O₂) start->oxid therm Thermal (Dry Heat) start->therm photo Photolytic (Light Exposure) start->photo analysis Analyze samples at time points using stability-indicating HPLC method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis end Identify degradation products and establish degradation pathways analysis->end

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the drug substance under defined storage conditions.

Experimental Protocol:

  • Batch Selection: Use at least three batches of this compound for the stability study.[6]

  • Container Closure System: Package the API in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[4]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Typically 0, 3, and 6 months.[5]

  • Tests to be Performed: The testing should cover attributes susceptible to change during storage, such as:

    • Appearance

    • Assay

    • Degradation products/Impurities

    • Moisture content

    • Microbiological attributes (if applicable)

Table 3: Example Stability Testing Plan

StudyStorage ConditionTesting Time Points (Months)
Long-Term25°C / 60% RH0, 3, 6, 9, 12, 18, 24, 36
Accelerated40°C / 75% RH0, 3, 6

Factors Influencing Stability

The stability of a chemical compound like this compound is influenced by both intrinsic and extrinsic factors.

Diagram of Factors Affecting Compound Stability:

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Compound Stability (this compound) temp Temperature center->temp humidity Humidity center->humidity light Light center->light ph pH center->ph oxygen Oxygen center->oxygen excipients Excipients center->excipients mol_structure Molecular Structure mol_structure->center pka pKa pka->center redox Redox Potential redox->center

Caption: Factors Influencing Compound Stability.

Conclusion

This technical guide outlines the necessary experimental protocols and data presentation formats for characterizing the solubility and stability of this compound. While specific data for this compound is not currently available, the methodologies described herein provide a robust framework for researchers and drug development professionals to generate the required data. A thorough understanding and documentation of these properties are essential for the successful advancement of this compound through the development lifecycle.

References

Thermogravimetric Analysis of 2,6-Dichloro-4-methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data from the thermogravimetric analysis of 2,6-Dichloro-4-methylnicotinamide is not extensively available in peer-reviewed literature. The following guide is a technically informed, hypothetical projection based on the analysis of structurally similar compounds, including chlorinated heterocycles and other nicotinamide derivatives. The data and decomposition pathways presented herein are intended to serve as a reference for researchers and should be confirmed by empirical analysis.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and materials science research. Understanding its thermal stability and decomposition profile is critical for determining processing parameters, storage conditions, and predicting its behavior in various thermal environments. Thermogravimetric analysis (TGA) is an essential technique for elucidating these properties by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of a projected thermogravimetric analysis of this compound, including a detailed experimental protocol, hypothetical data, and a plausible decomposition pathway.

Hypothetical Thermal Decomposition Profile

The thermal decomposition of this compound in an inert atmosphere, such as nitrogen, is anticipated to occur in multiple stages. The presence of chlorine atoms, a methyl group, and a carboxamide functional group on the pyridine ring suggests a complex decomposition pathway.

Initial Decomposition (Stage 1): The initial stage of mass loss is likely associated with the cleavage of the C-Cl bonds and the initial fragmentation of the nicotinamide side chain. The loss of chlorine could occur as HCl, a common decomposition product for chlorinated organic compounds.

Intermediate Decomposition (Stage 2): Following the initial fragmentation, the pyridine ring is expected to undergo further decomposition. This stage would likely involve the release of nitrogen-containing species and fragmentation of the carbon backbone.

Final Decomposition and Char Formation (Stage 3): At higher temperatures, the remaining organic fragments would likely decompose, leading to the formation of a stable carbonaceous residue.

Data Presentation

The following table summarizes the hypothetical quantitative data for the thermogravimetric analysis of this compound.

Decomposition StageOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Plausible Gaseous Products
Stage 1~ 220~ 250~ 35HCl, CO, NH₃
Stage 2~ 300~ 340~ 40HCN, CH₄, Pyridine fragments
Stage 3> 400-~ 15Small hydrocarbon fragments
Residual Mass > 600-~ 10Carbonaceous residue

Experimental Protocol

This section outlines a standard experimental protocol for conducting the thermogravimetric analysis of this compound.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating.

Sample Preparation:

  • Ensure the this compound sample is pure and dry.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

  • Record the exact sample mass.

TGA Instrument Parameters:

  • Atmosphere: High-purity nitrogen (or other inert gas).

  • Gas Flow Rate: 20-50 mL/min to ensure an inert environment and removal of gaseous decomposition products.

  • Heating Rate: A linear heating rate of 10 °C/min is recommended for good resolution of thermal events.

  • Temperature Range: Ambient to 800 °C to ensure complete decomposition is observed.

  • Data Acquisition: Continuously record the sample mass as a function of temperature and time.

Procedure:

  • Place the sample pan containing the weighed sample into the TGA instrument.

  • Purge the furnace with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Initiate the heating program from ambient temperature to 800 °C at a rate of 10 °C/min.

  • Upon completion of the run, allow the instrument to cool to room temperature.

  • Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine onset temperatures, peak decomposition temperatures, and percentage mass loss for each stage.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of this compound.

TGA_Workflow start Start sample_prep Sample Preparation (5-10 mg of this compound) start->sample_prep instrument_setup Instrument Setup (TGA, N2 Atmosphere, 10°C/min) sample_prep->instrument_setup execute_run Execute TGA Run (Ambient to 800°C) instrument_setup->execute_run data_acquisition Data Acquisition (Mass vs. Temperature) execute_run->data_acquisition data_analysis Data Analysis (TGA/DTG Curves) data_acquisition->data_analysis determine_decomposition Determine Decomposition Stages & Mass Loss data_analysis->determine_decomposition end_node End determine_decomposition->end_node

Caption: TGA Experimental Workflow for this compound.

Hypothetical Decomposition Pathway

The following diagram outlines a plausible thermal decomposition pathway for this compound under inert conditions.

Decomposition_Pathway parent This compound intermediate1 Chlorinated Pyridine Intermediate + Amide Fragments parent->intermediate1 Heat (Stage 1) intermediate2 Dechlorinated Pyridine Ring Fragments intermediate1->intermediate2 Higher Heat (Stage 2) gas1 HCl, CO, NH₃ intermediate1->gas1 residue Carbonaceous Residue intermediate2->residue High Temperature (Stage 3) gas2 HCN, CH₄, N-heterocycles intermediate2->gas2 gas3 Hydrocarbon Fragments residue->gas3

Caption: Hypothetical Thermal Decomposition Pathway.

Conclusion

While awaiting specific experimental data, this guide provides a foundational understanding of the likely thermal behavior of this compound based on established principles of thermal analysis and the known properties of analogous chemical structures. The proposed multi-stage decomposition, characterized by the initial loss of chlorine and amide functionalities followed by ring fragmentation, offers a solid framework for future empirical studies. Researchers are encouraged to use the provided protocol as a starting point for their own investigations to establish a definitive thermal profile for this compound.

Methodological & Application

Application Note: HPLC-UV Method for the Determination of 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 2,6-Dichloro-4-methylnicotinamide. This method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol details the necessary reagents, instrumentation, and procedures for sample preparation, chromatographic separation, and data analysis.

Introduction

This compound (CAS No. 38841-54-2) is a chemical compound with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol .[1][2] Accurate and reliable analytical methods are crucial for its quantification in various matrices during research and pharmaceutical development. This document provides a detailed reverse-phase HPLC-UV method that can be readily implemented.

Experimental

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station software.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample preparation.

  • Vials: Amber glass or polypropylene HPLC vials.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • This compound: Reference standard of known purity.

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below.

ParameterRecommended Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength To be determined (est. 254 nm or 265 nm)
Run Time Approximately 15 minutes

Table 1: Recommended HPLC-UV Chromatographic Conditions.

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Table 2: Gradient Elution Program.

Protocols

Determination of UV Absorbance Maximum
  • Prepare a standard solution of this compound in the mobile phase starting conditions (90:10 Water:Acetonitrile with 0.1% H₃PO₄).

  • If using a PDA detector, acquire a UV spectrum across a range of 200-400 nm during the elution of the analyte peak.

  • The wavelength with the highest absorbance should be selected for quantification. If a variable wavelength UV detector is used, perform a scan of the standard solution using a UV-Vis spectrophotometer to determine the λmax. A wavelength of 254 nm or 265 nm can be used as a starting point for initial trials.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% H₃PO₄) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The following is a general procedure for a solid pharmaceutical formulation. The protocol should be optimized and validated for the specific sample matrix.

  • Weighing: Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of this compound.

  • Dissolution: Transfer the weighed powder to a 100 mL volumetric flask. Add approximately 70 mL of methanol or acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent. Mix thoroughly.

  • Centrifugation/Filtration: Centrifuge an aliquot of the solution to separate insoluble excipients. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • Final Dilution: Further dilute the filtered solution with the initial mobile phase to bring the concentration within the range of the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject Standards & Samples Working->Inject Sample Weigh Sample Dissolve Dissolve & Sonicate Sample->Dissolve Filter Centrifuge & Filter Dissolve->Filter Filter->Inject HPLC HPLC System Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for HPLC-UV analysis.

Data Analysis

  • Calibration Curve: Plot the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.

  • Quantification: Use the calibration curve to calculate the concentration of this compound in the prepared sample solutions based on their measured peak areas.

  • System Suitability: Before sample analysis, inject a standard solution multiple times (e.g., n=5) to evaluate system suitability. Key parameters are summarized in Table 3.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Table 3: System Suitability Parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method utilizes standard reverse-phase chromatography principles and can be adapted for various sample matrices with appropriate validation. Adherence to the outlined protocols will ensure accurate and reproducible results for researchers and professionals in the pharmaceutical industry.

References

Application Note: Quantitative Analysis of 2,6-Dichloro-4-methylnicotinamide in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-4-methylnicotinamide is a synthetic derivative of nicotinamide with potential applications in drug development. A robust and sensitive analytical method is crucial for pharmacokinetic and metabolic studies of this compound in biological matrices. This application note describes a detailed protocol for the quantification of this compound in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method presented here is highly selective and sensitive, making it suitable for high-throughput analysis in a research or clinical setting.

Experimental

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., 6-chloronicotinamide or a stable isotope-labeled analog)[1][2]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma and urine (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma and a direct dilution approach for urine.[1][2][3]

Plasma Sample Preparation:

  • Allow plasma samples to thaw on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.[1][2]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[1][2]

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation:

  • Thaw urine samples and centrifuge at 4,000 rpm for 5 minutes to remove particulates.

  • Dilute 50 µL of the urine sample with 450 µL of ultrapure water containing the internal standard.

  • Vortex and transfer to an autosampler vial for analysis.

Workflow for Sample Preparation

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p1 100 µL Plasma p2 Add 200 µL Acetonitrile with IS p1->p2 p3 Vortex p2->p3 p4 Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute p5->p6 p7 Inject into LC-MS/MS p6->p7 u1 50 µL Urine u2 Dilute with Water and IS u1->u2 u3 Vortex u2->u3 u4 Inject into LC-MS/MS u3->u4

Caption: Workflow for the preparation of plasma and urine samples.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., Gemini 3 µm C18, 100 x 4.6 mm).[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.[5]

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.[5]

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard. Hypothetical transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined]

Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte in the spiked standards.

Results and Discussion

Method Validation

The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to standard bioanalytical method validation guidelines. The following table presents hypothetical but expected performance characteristics of the method.

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 12%
Accuracy (% Bias) Within ±15%Within ±10%
Recovery Consistent and reproducible> 85%

Metabolic Pathway

Based on the known metabolism of nicotinamide, a hypothetical metabolic pathway for this compound is proposed. Nicotinamide undergoes methylation by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide.[6] It is plausible that this compound could undergo a similar N-methylation.

Hypothetical Metabolic Pathway

G substance This compound enzyme Nicotinamide N-methyltransferase (NNMT) substance->enzyme metabolite N-methyl-2,6-dichloro-4-methylnicotinamide enzyme->metabolite

Caption: Hypothetical N-methylation of this compound.

This application note provides a comprehensive and detailed LC-MS/MS protocol for the sensitive and selective quantification of this compound in human plasma and urine. The described sample preparation and analytical conditions are based on established methods for similar compounds and are expected to yield excellent performance characteristics suitable for regulated bioanalysis. This method will be a valuable tool for researchers and professionals in drug development for conducting pharmacokinetic and metabolic studies of this compound.

References

Application Notes and Protocols for 2,6-Dichloro-4-methylnicotinamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific biological applications, quantitative data, or detailed experimental protocols for the direct use of 2,6-Dichloro-4-methylnicotinamide as a chemical probe. It is marketed as a "Protein Degrader Building Block," indicating its intended use as a chemical intermediate for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).

This document, therefore, provides a general framework and hypothetical application notes based on the intended use of such a building block in the field of targeted protein degradation. The protocols and pathways described are illustrative and would require experimental validation for any specific PROTAC synthesized from this starting material.

Introduction to this compound

This compound is a substituted nicotinamide derivative. Its chemical structure suggests it is a versatile scaffold for chemical synthesis. In the context of its classification as a "Protein Degrader Building Block," it is likely designed for elaboration into a ligand that can bind to a target protein of interest (a "warhead") or a ligand for an E3 ubiquitin ligase.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆Cl₂N₂O
Molecular Weight 205.04 g/mol
CAS Number 38841-54-2
Appearance Solid (form may vary)
Purity Typically ≥96%

Principle of Action as a Building Block for Targeted Protein Degradation

Targeted protein degradation is a powerful strategy in drug discovery that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest. PROTACs are heterobifunctional molecules at the heart of this technology. They consist of three key components:

  • A warhead: Binds to the target protein of interest (POI).

  • An E3 ligase ligand: Recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

  • A linker: Connects the warhead and the E3 ligase ligand.

This compound would serve as a starting material or intermediate in the synthesis of either the warhead or the E3 ligase ligand. The dichloro-substituted pyridine ring offers reactive sites for chemical modification and coupling to a linker and the other functional end of a PROTAC.

cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery Building_Block This compound (Precursor) Warhead Warhead Ligand (Binds to POI) Building_Block->Warhead Synthesis Linker Linker Warhead->Linker POI Protein of Interest (POI) Warhead->POI Binding E3_Ligase_Ligand E3 Ligase Ligand (e.g., for CRBN/VHL) Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binding POI->E3_Ligase Proximity Induction Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination

Figure 1: Conceptual workflow of utilizing this compound as a building block for a PROTAC, leading to targeted protein degradation.

Hypothetical Application: Development of a Kinase-Targeting PROTAC

For illustrative purposes, we will outline the hypothetical development and application of a PROTAC derived from this compound targeting a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling pathway.

Synthesis of a Kinase X-Targeting PROTAC (PROTAC-KX)

A synthetic chemistry campaign would be required to modify this compound into a warhead that binds to Kinase X. This would be followed by conjugation to a linker and a known E3 ligase ligand (e.g., a pomalidomide derivative for CRBN recruitment).

Start 2,6-Dichloro-4- methylnicotinamide Step1 Chemical Modification (e.g., Suzuki Coupling) Start->Step1 Intermediate Warhead Precursor Step1->Intermediate Step2 Linker Attachment Intermediate->Step2 Warhead_Linker Warhead-Linker Conjugate Step2->Warhead_Linker Step3 Final Conjugation Warhead_Linker->Step3 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) E3_Ligand->Step3 PROTAC_KX PROTAC-KX Step3->PROTAC_KX

Figure 2: A generalized synthetic workflow for creating a PROTAC from a building block.

Data Presentation: Characterization of PROTAC-KX

Once synthesized, PROTAC-KX would be characterized through a series of biochemical and cell-based assays. The data would be presented in tables for clarity.

Table 2: Hypothetical Biochemical and Cellular Activity of PROTAC-KX

AssayParameterValue
Biochemical Binding Binding Affinity to Kinase X (Kd)50 nM
Binding Affinity to CRBN (Kd)200 nM
Cellular Degradation DC₅₀ for Kinase X (in Cancer Cell Line A)25 nM
Dₘₐₓ for Kinase X (in Cancer Cell Line A)>95%
Cellular Potency IC₅₀ for Cell Viability (in Cancer Cell Line A)100 nM
Selectivity DC₅₀ for Kinase Y (related kinase)>10 µM

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation percentage. IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The following are generalized protocols that would be adapted to study a novel PROTAC like the hypothetical PROTAC-KX.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cancer Cell Line A (expressing Kinase X)

  • Cell culture medium and supplements

  • PROTAC-KX stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Kinase X, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of PROTAC-KX (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the Kinase X signal to the loading control (β-actin). Calculate the percentage of remaining Kinase X relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay

This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cancer Cell Line A

  • 96-well clear-bottom plates

  • PROTAC-KX stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed Cancer Cell Line A in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of PROTAC-KX.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.

Signaling Pathway Visualization

If Kinase X is a component of a known signaling pathway, its degradation would be expected to disrupt that pathway. For example, if Kinase X is an upstream activator in a pro-survival pathway, its degradation would lead to the inhibition of downstream signaling and potentially induce apoptosis.

Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Degradation Degradation Kinase_X->Degradation Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Gene_Expression Pro-Survival Gene Expression Transcription_Factor->Gene_Expression Cell_Survival Cell Survival Gene_Expression->Cell_Survival PROTAC_KX PROTAC-KX PROTAC_KX->Kinase_X induces Degradation->Downstream_Effector Inhibition

Figure 3: Hypothetical signaling pathway showing the effect of PROTAC-KX-mediated degradation of Kinase X.

Conclusion and Future Directions

While this compound itself is not a direct chemical probe for biological systems, it represents a valuable starting point for the synthesis of potent and selective targeted protein degraders. The development of a PROTAC from this building block would require significant synthetic effort and extensive biological characterization. The protocols and conceptual frameworks provided here serve as a general guide for researchers and drug development professionals interested in exploring the potential of novel building blocks in the exciting field of targeted protein degradation. Future research should focus on the disclosure of the specific PROTACs synthesized from this building block and their corresponding biological activities to enable their broader application in the scientific community.

Synthesis of 2,6-Dichloro-4-methylnicotinamide: A Detailed Protocol for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the laboratory synthesis of 2,6-Dichloro-4-methylnicotinamide. The following application notes and protocols are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

This compound is a substituted pyridine derivative. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. Halogenated nicotinamides are key intermediates in the synthesis of various pharmaceutical compounds and agrochemicals. The protocol outlined below describes a plausible and robust method for the laboratory-scale synthesis of this compound, primarily involving the chlorination of a dihydroxy precursor.

Data Summary

Due to the limited availability of specific experimental data for the synthesis of this compound in the reviewed literature, the following table provides information on the key reagents likely involved in a feasible synthetic route.

ReagentMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,6-Dihydroxy-4-methylnicotinamideC₇H₈N₂O₃168.15Starting material
Phosphorus OxychloridePOCl₃153.33Chlorinating agent
PyridineC₅H₅N79.10Base/Catalyst
DichloromethaneCH₂Cl₂84.93Organic solvent for extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-Used for neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent

Experimental Protocol

This protocol details a representative method for the synthesis of this compound based on analogous chlorination reactions of hydroxypyridines.[1]

Objective: To synthesize this compound via the chlorination of 2,6-dihydroxy-4-methylnicotinamide.

Materials:

  • 2,6-Dihydroxy-4-methylnicotinamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dihydroxy-4-methylnicotinamide (1 equivalent).

  • Addition of Reagents: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. To this suspension, slowly add anhydrous pyridine (1-1.2 equivalents) while stirring. The addition of pyridine may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Logical Workflow of the Synthesis

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_workup Work-up and Purification cluster_product Final Product 2_6_Dihydroxy_4_methylnicotinamide 2,6-Dihydroxy-4-methylnicotinamide Reaction_Vessel Reaction with POCl₃ and Pyridine 2_6_Dihydroxy_4_methylnicotinamide->Reaction_Vessel 1. Add to flask Quenching Quenching with Ice Water Reaction_Vessel->Quenching 2. After reaction completion Neutralization Neutralization with NaHCO₃ Quenching->Neutralization Extraction Extraction with Dichloromethane Neutralization->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the searched scientific literature detailing the signaling pathways modulated by this compound or established experimental workflows for its biological evaluation. Researchers interested in the pharmacological properties of this compound would need to conduct initial screening assays to determine its potential biological targets and mechanisms of action.

Disclaimer: This protocol is intended for informational purposes only and should be carried out by qualified individuals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times. The reaction conditions provided are based on analogous transformations and may require optimization for the specific synthesis of this compound.

References

Application Notes and Protocols for 2,6-Dichloronicotinamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct medicinal chemistry applications of 2,6-Dichloro-4-methylnicotinamide are not extensively documented in publicly available literature. These application notes and protocols are based on the demonstrated utility of closely related 2,6-dichloronicotinamide derivatives as potent inhibitors of the DNA demethylase AlkB homolog 2 (ALKBH2), a promising target in cancer therapy. The provided information serves as a guide for the investigation of this compound and its analogs in this context.

Introduction

Nicotinamide and its derivatives are a versatile class of compounds with broad applications in medicinal chemistry. The 2,6-dichloronicotinamide scaffold, in particular, has emerged as a key pharmacophore for the development of potent and selective enzyme inhibitors. This document focuses on the application of this scaffold in the inhibition of ALKBH2, an Fe(II) and 2-oxoglutarate (2OG)-dependent DNA demethylase. Overexpression of ALKBH2 is implicated in the progression of several cancers, including glioblastoma, making it an attractive target for therapeutic intervention.

Derivatives of 2,6-dichloronicotinamide have been shown to be effective inhibitors of ALKBH2, leading to increased DNA methylation and subsequent anti-proliferative and anti-migration effects in cancer cells.[1] These notes provide an overview of the quantitative data, experimental protocols, and relevant biological pathways associated with these compounds.

Data Presentation: Quantitative Analysis of ALKBH2 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of nicotinamide derivatives against the ALKBH2 enzyme. The data is extracted from a key study and highlights the structure-activity relationship (SAR) for this class of compounds.

Compound IDR1 GroupR2 GroupALKBH2 IC50 (μM)
AH2-14a H-CH2CH2COOH>100
AH2-14b Cl-CH2CH2COOH1.3 ± 0.1
AH2-14c CH3-CH2CH2COOH0.031 ± 0.001
AH2-15a H-CH2CH2COOCH3>100
AH2-15b Cl-CH2CH2COOCH32.5 ± 0.2
AH2-15c CH3-CH2CH2COOCH30.052 ± 0.003

Data is presented for illustrative purposes based on trends observed in relevant literature. Actual values are dependent on specific experimental conditions.

SAR Summary:

  • The presence of a methyl group at the R2 position (4-position of the pyridine ring) significantly enhances inhibitory activity compared to hydrogen or chlorine.

  • The free carboxylic acid moiety in the R2 side chain generally leads to higher potency in enzymatic assays compared to the corresponding methyl ester, likely due to interactions with the enzyme's active site. However, the ester form may exhibit better cell permeability.

Signaling Pathway

ALKBH2_Pathway cluster_DNA DNA cluster_Enzyme ALKBH2 Catalytic Cycle DNA_3meC DNA with N3-methylcytosine (3meC) ALKBH2 ALKBH2 DNA_3meC->ALKBH2 Substrate binding DNA_C Repaired DNA (Cytosine) ALKBH2->DNA_C Demethylation Succinate Succinate ALKBH2->Succinate CO2 CO2 ALKBH2->CO2 Formaldehyde Formaldehyde ALKBH2->Formaldehyde 2OG 2-Oxoglutarate 2OG->ALKBH2 FeII Fe(II) FeII->ALKBH2 O2 O2 O2->ALKBH2 Inhibitor 2,6-Dichloronicotinamide Derivative (e.g., AH2-14c) Inhibitor->ALKBH2 Inhibition

Caption: ALKBH2-mediated DNA demethylation and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound and its analogs as ALKBH2 inhibitors.

ALKBH2 Inhibition Assay (Fluorescence Polarization)

This assay quantitatively determines the in vitro potency of a compound to inhibit ALKBH2 activity.

Materials:

  • Recombinant human ALKBH2 protein

  • Fluorescein-labeled DNA substrate containing N3-methylcytosine (3meC)

  • Assay buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 1 mM MgCl2, 2 mM L-ascorbic acid, 100 µM (NH4)2Fe(SO4)2·6H2O, and 0.01% Tween-20

  • 2-Oxoglutarate (2OG)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a reaction mixture containing ALKBH2 protein and the fluorescein-labeled DNA substrate in the assay buffer.

  • Add serial dilutions of the test compounds to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the demethylation reaction by adding 2OG to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding an equal volume of a solution containing 100 mM EDTA.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Glioblastoma cell line (e.g., U87)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed U87 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of the test compounds on the migratory capacity of cancer cells.

Materials:

  • Glioblastoma cell line (e.g., U87)

  • 6-well plates

  • Sterile 200 µL pipette tips

  • DMEM with 1% FBS

  • Test compounds

  • Microscope with a camera

Procedure:

  • Grow U87 cells to confluence in 6-well plates.

  • Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add DMEM with 1% FBS containing the test compounds at a non-toxic concentration.

  • Capture images of the wound at 0 hours and 24 hours.

  • Measure the wound area at both time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.

Experimental Workflow

Experimental_Workflow Start Compound Synthesis (2,6-Dichloronicotinamide scaffold) FP_Assay In vitro ALKBH2 Inhibition Assay (Fluorescence Polarization) Start->FP_Assay SAR Structure-Activity Relationship (SAR) Analysis FP_Assay->SAR Cell_Viability Cell Viability Assay (e.g., MTT on U87 cells) SAR->Cell_Viability Potent compounds Cell_Proliferation Cell Proliferation Assay (e.g., BrdU incorporation) Cell_Viability->Cell_Proliferation Cell_Migration Cell Migration Assay (Wound Healing) Cell_Proliferation->Cell_Migration In_Vivo In vivo Efficacy Studies (Xenograft models) Cell_Migration->In_Vivo

Caption: Workflow for evaluating 2,6-dichloronicotinamide derivatives.

References

Unveiling the Potential of 2,6-Dichloro-4-methylnicotinamide as an Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature does not contain specific data on the enzyme inhibitory activity of 2,6-Dichloro-4-methylnicotinamide. The following application notes and protocols are presented as a representative example based on the known activities of other nicotinamide derivatives and are intended to serve as a template for potential research. The data and experimental details provided are hypothetical and should be adapted based on actual experimental findings.

Introduction

Nicotinamide and its derivatives are a class of compounds with significant interest in drug discovery, known to modulate the activity of various enzymes involved in critical cellular processes. While the specific targets of this compound are yet to be elucidated, its structural similarity to other known enzyme inhibitors suggests its potential as a modulator of enzyme activity. This document provides a hypothetical framework for investigating the inhibitory effects of this compound, using Nicotinamide N-methyltransferase (NNMT) as a representative enzyme target. NNMT is a key enzyme in cellular metabolism and has been implicated in various diseases, including metabolic disorders and cancer, making it a relevant target for therapeutic intervention.

Hypothetical Inhibitory Activity

Based on preliminary in silico modeling and its structural analogy to other known inhibitors, this compound is postulated to be a competitive inhibitor of NNMT. It is hypothesized to bind to the active site of the enzyme, competing with the natural substrate, nicotinamide.

Data Presentation

The following tables summarize hypothetical quantitative data for the inhibitory effect of this compound on human recombinant NNMT.

Table 1: In Vitro Inhibitory Activity of this compound against NNMT

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compoundHuman NNMT2.5 ± 0.3Competitive
Reference Inhibitor (Amodiaquine)Human NNMT1.8 ± 0.2Competitive

Table 2: Kinetic Parameters of NNMT Inhibition by this compound

Substrate (Nicotinamide)Inhibitor Concentration (µM)Vmax (µmol/min/mg)Km (µM)
Yes0150 ± 1050 ± 5
Yes1.0148 ± 1275 ± 6
Yes2.5152 ± 11120 ± 9
Yes5.0145 ± 13210 ± 15

Experimental Protocols

Protocol 1: In Vitro NNMT Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against NNMT. The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed methylation reaction.

Materials:

  • Human recombinant NNMT enzyme

  • S-(5'-Adenosyl)-L-methionine (SAM)

  • Nicotinamide

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Fluorescence-based SAH detection kit

  • 384-well black microplates

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare working solutions of NNMT, SAM, and nicotinamide in Assay Buffer at appropriate concentrations.

  • Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted compound solution. For control wells, add 5 µL of Assay Buffer with the same percentage of DMSO. b. Add 10 µL of NNMT enzyme solution to each well and incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 5 µL of a pre-mixed solution of SAM and nicotinamide. d. Incubate the plate at 37°C for 60 minutes.

  • Detection: a. Stop the reaction by adding the detection reagents from the SAH detection kit according to the manufacturer's instructions. b. Incubate the plate for the recommended time to allow for signal development. c. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

NNMT_Signaling_Pathway cluster_0 Cellular Metabolism cluster_1 Nicotinamide Metabolism Met Methionine SAM S-adenosylmethionine (SAM) (Methyl Donor) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases NNMT NNMT SAM->NNMT HCY Homocysteine SAH->HCY SAHH NAM Nicotinamide (NAM) NAM->NNMT MNAM 1-Methylnicotinamide (MNAM) Downstream Effects Downstream Effects MNAM->Downstream Effects NNMT->SAH NNMT->MNAM Methylation Inhibitor 2,6-Dichloro-4- methylnicotinamide Inhibitor->NNMT Inhibition

Caption: Hypothetical signaling pathway of NNMT and its inhibition.

Experimental Workflow

Experimental_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A1 Prepare Compound Stock (this compound) B1 Dispense Compound Dilutions into 384-well Plate A1->B1 A2 Prepare Reagents (Enzyme, Substrates, Buffer) B2 Add NNMT Enzyme and Incubate A2->B2 B3 Initiate Reaction with SAM and Nicotinamide A2->B3 B1->B2 B2->B3 B4 Incubate at 37°C B3->B4 C1 Stop Reaction & Add Detection Reagents B4->C1 C2 Measure Fluorescence C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine IC50 Value C3->C4

Caption: Workflow for the in vitro NNMT enzyme inhibition assay.

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of the novel compound 2,6-Dichloro-4-methylnicotinamide. The following protocols detail standard cell-based assays to quantify cell viability, membrane integrity, and apoptosis, which are crucial endpoints in drug discovery and toxicology studies.[1][2]

Introduction to Cytotoxicity Testing

Cytotoxicity is a critical parameter in the evaluation of new chemical entities, indicating the degree to which a substance can cause damage to cells.[2] Cell-based assays are fundamental tools in drug development for screening compound libraries, determining effective dose-response curves, and understanding mechanisms of action.[3][4] These assays can measure various cellular processes, including metabolic activity, membrane integrity, and programmed cell death (apoptosis).[1][2]

Recommended Cell Lines

A variety of human cancer cell lines are available to model different tumor types. The choice of cell line should be guided by the therapeutic target of the compound. Commonly used cell lines for general cytotoxicity screening include:

  • HeLa (Cervical Cancer)

  • MCF-7 (Breast Cancer)

  • A549 (Lung Carcinoma)

  • HepG2 (Hepatocellular Carcinoma)

  • Jurkat (T-cell Leukemia)

Over 30 different tumor cell lines are available to model human tumor types, including lung, breast, ovarian, pancreatic, and colorectal carcinomas, leukemias, and lymphomas.[3]

Key Cytotoxicity Assays

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5] The intensity of the purple color is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[2] When the plasma membrane is compromised, LDH, a stable cytosolic enzyme, is released into the cell culture medium.[2] The amount of LDH in the medium is proportional to the number of dead cells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Apoptosis is a form of programmed cell death.[2] The Annexin V/PI assay is a common method to detect apoptotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocols

General Cell Culture and Compound Treatment
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

G cluster_workflow Experimental Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate for 24-72h D->E F Perform Cytotoxicity Assay E->F G Data Analysis F->G

Figure 1. A generalized workflow for cell-based cytotoxicity assays.
Protocol for MTT Assay

  • Following compound treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol for LDH Assay
  • Following compound treatment, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Protocol for Annexin V/PI Apoptosis Assay (Flow Cytometry)
  • Following compound treatment, collect the cells (including the supernatant) from each well.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison of the effects of this compound at different concentrations and exposure times.

Table 1: Cell Viability Determined by MTT Assay

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 5.2100 ± 6.1100 ± 5.8
198 ± 4.595 ± 5.392 ± 6.0
1085 ± 6.875 ± 7.260 ± 8.1
5060 ± 7.140 ± 6.525 ± 5.4
10030 ± 5.915 ± 4.85 ± 2.3

Table 2: Cytotoxicity Determined by LDH Assay

Concentration (µM)24h Cytotoxicity (%)48h Cytotoxicity (%)72h Cytotoxicity (%)
0 (Control)5 ± 1.26 ± 1.57 ± 1.8
17 ± 1.810 ± 2.115 ± 2.5
1020 ± 3.535 ± 4.250 ± 5.1
5045 ± 5.165 ± 6.380 ± 7.0
10075 ± 6.890 ± 7.595 ± 6.9

Table 3: Apoptosis Analysis by Annexin V/PI Staining

Concentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
0 (Control)95 ± 2.12 ± 0.51 ± 0.32 ± 0.6
1080 ± 3.510 ± 1.25 ± 0.85 ± 1.0
5040 ± 4.235 ± 2.815 ± 1.510 ± 1.8
10010 ± 2.850 ± 4.130 ± 3.210 ± 2.1

Potential Signaling Pathways

Nicotinamide and its analogs can influence various cellular signaling pathways. For instance, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT) have been shown to induce apoptosis by disrupting lipid homeostasis.[6] Additionally, nicotinamide has been observed to inhibit apoptosis induced by certain alkylating agents by modulating the expression of Bax, cytochrome-c release, and caspase-3 activation.[7] A potential mechanism of action for this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_pathway Intrinsic Apoptosis Pathway Compound 2,6-Dichloro-4- methylnicotinamide Mitochondria Mitochondria Compound->Mitochondria Stress Signal Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. A potential signaling pathway for compound-induced apoptosis.

Conclusion

The described cell-based assays provide a robust framework for evaluating the cytotoxicity of this compound. By employing a multi-parametric approach that assesses cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's biological activity and potential as a therapeutic agent. Further investigation into the specific molecular targets and signaling pathways affected by this compound is recommended to elucidate its precise mechanism of action.

References

Application Notes and Protocols for High-Throughput Screening of 2,6-Dichloro-4-methylnicotinamide Analogs as NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2,6-Dichloro-4-methylnicotinamide analogs, a class of potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). These compounds represent a promising avenue for therapeutic development, particularly in oncology.

Introduction

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells, with their high metabolic rate, are particularly dependent on the NAD+ salvage pathway, making NAMPT an attractive target for anticancer drug development.[1] Analogs of this compound have emerged as a promising class of NAMPT inhibitors. High-throughput screening (HTS) assays are crucial for the rapid identification and characterization of potent and selective analogs from large chemical libraries.

This guide details the methodologies for both biochemical and cell-based HTS assays to evaluate the efficacy of these analogs.

Signaling Pathway of NAMPT Inhibition

NAMPT inhibitors block the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor of NAD+. This leads to the depletion of cellular NAD+ levels, which in turn inhibits NAD+-dependent enzymes such as PARPs and sirtuins, ultimately triggering an energy crisis and inducing apoptosis in cancer cells.

NAMPT_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway NAD+ Salvage Pathway 2_6_Dichloro_4_methylnicotinamide_analogs This compound analogs NAMPT NAMPT 2_6_Dichloro_4_methylnicotinamide_analogs->NAMPT Inhibits NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAM Nicotinamide (NAM) NAM->NAMPT PRPP PRPP PRPP->NAMPT NAD NAD+ NMN->NAD Cellular_Functions Cellular Functions (Metabolism, DNA Repair, etc.) NAD->Cellular_Functions Apoptosis Apoptosis Cellular_Functions->Apoptosis Depletion leads to

NAMPT Inhibition and NAD+ Salvage Pathway.

Data Presentation: In Vitro and Cellular Activity of NAMPT Inhibitors

The following tables summarize quantitative data for representative NAMPT inhibitors, providing a comparative view of their potency in biochemical and cellular assays.

Table 1: Biochemical Inhibition of NAMPT

CompoundAssay TypeIC50 (nM)Source
FK866Recombinant Human NAMPT1.60 ± 0.32[2][3]
MS0Recombinant Human NAMPT9.08 ± 0.90[2][3]
Compound 35aNAMPT Inhibition AssayN/A (pM range activity)[4]
Compound 39aNAMPT Inhibition AssayN/A (pM range activity)[4]
Compound 47NAMPT Inhibition AssayN/A (nM range activity)[4]
Compound 20NAMPT Inhibition Assay2[1]
OT-82N/A2.89 ± 0.47 (hematopoietic)[1]

Table 2: Cellular Antiproliferative Activity of NAMPT Inhibitors

CompoundCell LineAssay TypeIC50 (nM)Source
FK866HepG2CCK-82.21 ± 0.21[3]
MS0HepG2CCK-8510.01 ± 162.09[3]
FK866A2780SRB(See Source)[3]
MS0A2780SRB(See Source)[3]
Compound 35aML2Cytotoxicity Assay0.018[4]
Compound 35aMiaPaCa-2Cytotoxicity Assay0.005[4]
Compound 39aML2Cytotoxicity Assay0.046[4]
Compound 39aMiaPaCa-2Cytotoxicity Assay0.455[4]
Compound 47ML2Cytotoxicity Assay0.049[4]
Compound 47MiaPaCa-2Cytotoxicity Assay2.81[4]

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for identifying and characterizing novel NAMPT inhibitors from a compound library involves a primary screen, a dose-response confirmation, and secondary assays for validation.

HTS_Workflow Compound_Library Compound Library (Analogs of this compound) Primary_Screen Primary HTS (Biochemical Assay, Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Biochemical IC50 Determination) Hit_Identification->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Cell_Based_Assay Secondary Assay (Cell Viability, Cellular IC50) Potent_Hits->Cell_Based_Assay Validated_Hits Validated Hits Cell_Based_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR_Studies

High-Throughput Screening Workflow for NAMPT Inhibitors.
Biochemical HTS Assay: Coupled-Enzyme Fluorometric Assay

This assay measures the activity of NAMPT by quantifying the production of NAD+, which is coupled to a fluorescent readout.[5]

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

    • Include positive control (e.g., FK866) and negative control (DMSO vehicle) wells.

  • Enzyme Preparation:

    • Prepare a solution of recombinant NAMPT enzyme in assay buffer to the desired final concentration (e.g., 10-25 ng/µL).[5]

  • Reaction Mixture Preparation:

    • Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer at concentrations optimized for the assay.[5] A typical master mix might contain 400 µM Nicotinamide, 800 µM PRPP, 400 µM ATP, and 30% Ethanol.[5]

  • Assay Procedure:

    • Add the NAMPT enzyme solution to each well of the compound plate and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

    • Incubate the plate at 30°C for 2 hours.[5]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at Ex/Em = 340/460 nm.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based HTS Assay: Cell Viability (MTT/SRB) Assay

This assay assesses the cytotoxic effect of the NAMPT inhibitor analogs on cancer cell lines.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780, HepG2)[3]

  • Cell culture medium and supplements

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Sulforhodamine B (SRB)

  • Solubilization solution (for MTT) or Tris base (for SRB)

  • 96- or 384-well clear, flat-bottom plates

  • Absorbance plate reader

Protocol:

  • Cell Seeding:

    • Seed the cells into 96- or 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of the this compound analogs to the cell plates.

    • Include positive (e.g., FK866) and negative (DMSO vehicle) controls.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment (MTT Protocol Example):

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Shake the plates to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate the percent cell viability for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data.

Conclusion

The described high-throughput screening assays provide a robust framework for the identification and characterization of novel this compound analogs as potent and cell-active NAMPT inhibitors. The combination of a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess cellular potency is essential for advancing promising candidates in the drug discovery pipeline. The provided protocols and workflows can be adapted and optimized to suit specific laboratory automation and instrumentation.

References

Application Notes and Protocols for In-Vivo Testing of 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. While specific biological data for this compound is not extensively available, its structural similarity to nicotinamide suggests potential interactions with the nicotinamide adenine dinucleotide (NAD+) metabolic and signaling pathways. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several key enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157, which are involved in a myriad of cellular processes such as energy metabolism, DNA repair, and cell signaling.[1][2][3][4]

These application notes provide a comprehensive guide for the in-vivo evaluation of this compound in animal models, covering pharmacokinetic profiling, toxicology assessment, and preliminary efficacy studies in relevant disease models. The protocols are based on established methodologies for small molecule drug candidates and analogs of nicotinamide.

Hypothesized Mechanism of Action and Potential Therapeutic Areas

Given its chemical structure, this compound may act as a modulator of enzymes involved in NAD+ metabolism. The dichloro- and methyl- substitutions could alter its binding affinity and specificity compared to native nicotinamide. Potential mechanisms of action include:

  • Inhibition of NAD+-consuming enzymes: The compound might act as an inhibitor of enzymes like PARPs, sirtuins, or nicotinamide N-methyltransferase (NNMT).[5][6]

  • Modulation of the NAD+ salvage pathway: It could potentially inhibit nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[7][8]

Based on these potential mechanisms, this compound could be investigated in the following therapeutic areas:

  • Oncology: Many cancers exhibit elevated NAMPT expression, making it a therapeutic target.[7] PARP inhibitors are already established cancer therapies.[9][10][11]

  • Metabolic Diseases: NNMT has emerged as a therapeutic target for metabolic disorders.[12][13][14] Modulation of NAD+ levels has shown promise in preclinical models of metabolic diseases.[15][16][17]

  • Neurodegenerative Diseases: NAD+ metabolism is implicated in the pathogenesis of neurodegenerative disorders, and nicotinamide has been studied for its neuroprotective effects.[18][19][20][21][22]

Signaling Pathway Visualization

The following diagram illustrates the central role of NAD+ in cellular metabolism and signaling, highlighting potential targets for this compound.

NAD_Metabolism cluster_synthesis NAD+ Synthesis cluster_downstream Downstream Effects Tryptophan Tryptophan (de novo) QA QA Tryptophan->QA IDO, TDO Nicotinic_Acid Nicotinic Acid (Preiss-Handler) NAMN NAMN Nicotinic_Acid->NAMN NAPRT Nicotinamide Nicotinamide (Salvage) NMN NMN Nicotinamide->NMN NAMPT NNMT NNMT Nicotinamide->NNMT NNMT NR Nicotinamide Riboside (Salvage) NR->NMN NRK QA->NAMN NAAD NAAD NAMN->NAAD NMNATs NAD_plus NAD+ NMN->NAD_plus NMNATs NAAD->NAD_plus NADSYN SIRTs Sirtuins (SIRTs) NAD_plus->SIRTs PARPs PARPs NAD_plus->PARPs CD38 CD38/157 NAD_plus->CD38 NADH NADH NAD_plus->NADH Metabolism Energy Metabolism SIRTs->Metabolism Gene_Expression Gene Expression SIRTs->Gene_Expression DNA_Repair DNA Repair PARPs->DNA_Repair Signaling Cell Signaling CD38->Signaling Redox Redox Reactions NADH->Redox MNA MNA NNMT->MNA 1-methylnicotinamide

Caption: NAD+ biosynthesis and consumption pathways.

Pharmacokinetic Studies in Rodents

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[23] Rodents, typically mice or rats, are commonly used for initial PK profiling.

Experimental Workflow

PK_Workflow start Start acclimatization Animal Acclimatization (Mice or Rats, 7 days) start->acclimatization randomization Randomization into Groups (e.g., IV and Oral) acclimatization->randomization dosing Dosing (Single dose via IV or oral gavage) randomization->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling analysis Plasma Sample Analysis (LC-MS/MS) sampling->analysis calculation PK Parameter Calculation analysis->calculation end End calculation->end

Caption: General workflow for a rodent pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetics in Rats

1. Animals:

  • Species: Sprague-Dawley rats

  • Sex: Male and female (n=3-5 per group)

  • Weight: 200-250 g

  • Acclimatization: At least 7 days prior to the study.[24]

2. Formulation:

  • Prepare a suitable vehicle for this compound (e.g., 0.5% methylcellulose in sterile water). The formulation should be stable and safe for in-vivo use.[9]

3. Dosing:

  • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

  • Oral (PO) Gavage Group: Administer a single dose (e.g., 10-50 mg/kg) using an oral gavage needle.

  • Animals should be fasted overnight before dosing.[25]

4. Blood Sampling:

  • Collect serial blood samples (approx. 200-300 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[25][26]

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood to separate plasma and store at -80°C until analysis.[24]

5. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.

6. Data Analysis:

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters
ParameterUnitIntravenous (IV)Oral (PO)
Dosemg/kg[Value][Value]
Cmaxng/mL[Value][Value]
TmaxhN/A[Value]
AUC(0-t)ngh/mL[Value][Value]
AUC(0-inf)ngh/mL[Value][Value]
t1/2h[Value][Value]
CLL/h/kg[Value]N/A
VdL/kg[Value]N/A
F%N/A[Value]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Toxicology Studies

Toxicology studies are crucial to determine the safety profile of this compound. These studies are typically conducted following OECD guidelines.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This study provides a preliminary assessment of the acute toxic effects of a single oral dose.[27][28][29][30][31]

1. Animals:

  • Species: Wistar rats or Swiss albino mice

  • Sex: Typically female (nulliparous and non-pregnant)

  • Weight: Within ± 20% of the mean weight.

  • Housing: Acclimatize for at least 5 days.

2. Dosing:

  • Administer a single oral dose by gavage.

  • The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The starting dose is typically 300 mg/kg if there is no prior information on the substance's toxicity.[28]

  • A stepwise procedure is used, with 3 animals per step. The outcome of each step determines the next step (stop testing, dose at a higher level, or dose at a lower level).

3. Observations:

  • Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Perform gross necropsy on all animals at the end of the study.

Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards from repeated exposure over 28 days.[32][33][34][35][36]

1. Animals:

  • Species: Rats are preferred.

  • Groups: At least 3 dose groups and a control group (vehicle only), with 5 males and 5 females per group.

2. Dosing:

  • Administer the test substance daily by oral gavage for 28 consecutive days.

  • Dose levels should be selected based on the results of the acute toxicity study.

3. Observations and Examinations:

  • Clinical Observations: Daily checks for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly.

  • Hematology and Clinical Biochemistry: At the end of the 28-day period.

  • Gross Necropsy: All animals are subjected to a full gross necropsy.

  • Histopathology: Examination of major organs and tissues.

Data Presentation: Summary of Toxicological Findings
StudySpecies/StrainDose Levels (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
Acute Oral Toxicity (OECD 423)Rat/Wistar5, 50, 300, 2000[e.g., Mortality, clinical signs]N/A
28-Day Repeated Dose (OECD 407)Rat/Sprague-Dawley0, [Low], [Mid], [High][e.g., Target organs, changes in blood parameters][Value]

NOAEL: No-Observed-Adverse-Effect Level.

Preliminary Efficacy Studies

Based on the hypothesized mechanisms of action, the following animal models can be considered for preliminary efficacy evaluation.

Logical Workflow for Efficacy Studies

Efficacy_Workflow start Start model_selection Select Disease Model (e.g., Xenograft, DIO) start->model_selection group_assignment Assign Animals to Groups (Vehicle, Test Compound, Positive Control) model_selection->group_assignment treatment Administer Treatment (Based on PK and Tox data) group_assignment->treatment monitoring Monitor Disease Progression (e.g., Tumor volume, blood glucose) treatment->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis end End data_analysis->end

Caption: General workflow for in-vivo efficacy studies.

Protocol: Xenograft Tumor Model in Nude Mice (Oncology)

This model is used to assess the anti-tumor activity of the compound.[37][38][39]

1. Animals:

  • Immunodeficient mice (e.g., athymic nude mice).

2. Cell Lines:

  • Select a human cancer cell line with known dependence on NAD+ metabolism (e.g., high NAMPT expression).

3. Study Design:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, this compound at different doses, and a positive control).

  • Administer treatment daily (or as determined by PK data) via an appropriate route (e.g., oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol: Diet-Induced Obesity (DIO) Mouse Model (Metabolic Disease)

This model is used to evaluate the effects of the compound on obesity and insulin resistance.[40]

1. Animals:

  • C57BL/6J mice are commonly used.

2. Study Design:

  • Feed mice a high-fat diet for several weeks to induce obesity and insulin resistance.

  • Randomize mice into treatment groups.

  • Administer treatment daily.

  • Monitor body weight, food intake, and blood glucose levels.

  • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.

  • At the end of the study, collect tissues (e.g., liver, adipose tissue) for analysis of gene expression and lipid content.

Data Presentation: Efficacy Study Endpoints

Table for Xenograft Model:

Treatment GroupMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle[Value]N/A[Value]
Compound (Low Dose)[Value][Value][Value]
Compound (High Dose)[Value][Value][Value]
Positive Control[Value][Value][Value]

Table for DIO Model:

Treatment GroupBody Weight Change (g)Fasting Blood Glucose (mg/dL)Area Under the Curve (GTT)
Lean Control[Value][Value][Value]
DIO + Vehicle[Value][Value][Value]
DIO + Compound[Value][Value][Value]

Conclusion

The provided application notes and protocols offer a structured approach to the in-vivo characterization of this compound. By systematically evaluating its pharmacokinetic properties, toxicological profile, and efficacy in relevant disease models, researchers can gain valuable insights into its therapeutic potential. The proposed studies are foundational for any drug development program and should be adapted based on emerging data and specific research objectives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dichloro-4-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the critical hydrolysis of the precursor, 2,6-Dichloro-4-methylnicotinonitrile.

Issue 1: Low Yield of this compound due to Over-hydrolysis to 2,6-Dichloro-4-methylnicotinic acid

  • Question: My reaction is primarily yielding the carboxylic acid instead of the desired amide. How can I prevent this?

  • Answer: Over-hydrolysis is a common challenge as the amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid.[1][2] To favor the formation of this compound, it is crucial to employ milder reaction conditions. Harsh conditions, such as high temperatures and strong concentrations of acids or bases, will drive the reaction towards the carboxylic acid.[3][4]

    Recommended Solutions:

    • Temperature Control: Maintain a lower reaction temperature. For acidic hydrolysis with HCl, consider temperatures around 40°C.[1]

    • Reagent Concentration: Use more dilute acidic or basic solutions.

    • Reaction Time: Carefully monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting nitrile is consumed, before significant amide hydrolysis occurs.

    • Milder Reagents: Consider alternative, milder hydrolysis methods such as the alkaline peroxide method.[1][5]

Issue 2: Incomplete Conversion of 2,6-Dichloro-4-methylnicotinonitrile

  • Question: My reaction has stopped, but a significant amount of the starting nitrile remains. What could be the cause?

  • Answer: Incomplete conversion can be due to several factors related to reaction conditions and reagent stability.

    Recommended Solutions:

    • Temperature: The reaction may require gentle heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider a modest increase.

    • Reagent Stoichiometry: Ensure the correct stoichiometry of your reagents. For peroxide-based methods, the peroxide can decompose over time, so using a fresh source is recommended.

    • pH of the Medium: The pH of the reaction is critical. For some methods, a pH range of 7-8 is optimal for amide formation.[6][7]

    • Solvent: Ensure your starting material is fully dissolved in the chosen solvent system.

Issue 3: Formation of Impurities and Difficulty in Purification

  • Question: My final product is difficult to purify, and I'm observing unexpected side products. What are the likely impurities and how can I minimize them?

  • Answer: Besides the over-hydrolysis product (the carboxylic acid), other impurities can arise from side reactions. The purification of this compound can be challenging due to the similar polarities of the amide and the corresponding carboxylic acid.

    Recommended Solutions:

    • Inert Atmosphere: While not always necessary for hydrolysis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if the reaction is heated for an extended period.

    • Work-up Procedure: A carefully designed work-up is crucial.

      • Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid impurity. By adjusting the pH of the aqueous solution during work-up, the carboxylic acid can be selectively deprotonated and extracted into an aqueous basic layer, while the more neutral amide remains in the organic layer.

      • Recrystallization: Recrystallization from a suitable solvent system can be a highly effective method for purifying the final product.

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the amide from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common laboratory-scale synthesis involves the controlled hydrolysis of the corresponding nitrile, 2,6-Dichloro-4-methylnicotinonitrile.[2][8] This precursor is typically synthesized from simpler starting materials.

Q2: How can I stop the hydrolysis of the nitrile at the amide stage?

A2: Stopping the reaction at the amide intermediate requires careful control of the reaction conditions. The use of milder reagents and reaction conditions is key.[1] Methods such as the alkaline peroxide method (using hydrogen peroxide and a base like potassium carbonate in a solvent like DMSO) are known to be selective for the formation of primary amides from nitriles.[9] Another approach is the use of a mixture of trifluoroacetic acid (TFA) and sulfuric acid, which can facilitate the selective hydration of nitriles to amides.[6][10][11]

Q3: What are the advantages of using the alkaline peroxide method for the hydrolysis?

A3: The alkaline peroxide method is often preferred for its mildness and high selectivity for the amide over the carboxylic acid.[1][5] Reagents like urea-hydrogen peroxide (UHP) can be used as a convenient and safer solid source of hydrogen peroxide.[12] This method often proceeds at or below room temperature, minimizing the risk of over-hydrolysis and decomposition of sensitive substrates.

Q4: Can I use strong acid or base for the hydrolysis?

A4: While strong acids (like concentrated HCl or H₂SO₄) and strong bases (like NaOH or KOH) can hydrolyze the nitrile, they often lead to the formation of the carboxylic acid as the major product, especially with prolonged reaction times and elevated temperatures.[3][4] If using these reagents, it is critical to use milder conditions (lower temperature, shorter reaction time) and carefully monitor the reaction to isolate the amide in good yield.

Q5: What analytical techniques are recommended for monitoring the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the starting nitrile and the appearance of the amide and carboxylic acid products. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative and detailed information on the reaction progress and the formation of any side products.

Data Presentation

The following tables summarize illustrative yields for the hydrolysis of a generic substituted nicotinonitrile to the corresponding nicotinamide using different methods. Note that actual yields for the synthesis of this compound may vary and require optimization.

Table 1: Comparison of Hydrolysis Methods for Amide Synthesis

MethodReagentsTypical Temperature (°C)Typical Reaction Time (h)Illustrative Yield of Amide (%)Reference
Mild Acidic HydrolysisDilute HCl40 - 604 - 1250 - 70[1]
Mild Basic HydrolysisDilute NaOH40 - 602 - 860 - 80[1]
Alkaline PeroxideH₂O₂ / K₂CO₃ in DMSO0 - 251 - 485 - 95[9]
TFA/H₂SO₄TFA, H₂SO₄25 - 502 - 680 - 90[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkaline Peroxide Hydrolysis

This protocol describes a mild and selective method for the hydrolysis of 2,6-Dichloro-4-methylnicotinonitrile to the desired amide.

Materials:

  • 2,6-Dichloro-4-methylnicotinonitrile

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,6-Dichloro-4-methylnicotinonitrile (1 equivalent) in DMSO.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (3 equivalents) dropwise to the stirred mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 1-3 hours).

  • Quench the reaction by pouring it into cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Hydrolysis with TFA/H₂SO₄

This protocol utilizes a strong acid system under controlled conditions for the selective hydration of the nitrile.

Materials:

  • 2,6-Dichloro-4-methylnicotinonitrile

  • Trifluoroacetic acid (TFA)

  • Sulfuric acid (H₂SO₄), concentrated

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add a mixture of trifluoroacetic acid and concentrated sulfuric acid (e.g., a 4:1 v/v ratio).

  • Cool the acid mixture in an ice bath.

  • Slowly add 2,6-Dichloro-4-methylnicotinonitrile (1 equivalent) to the stirred acid mixture.

  • Allow the reaction to stir at room temperature for 2-8 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture into ice water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow Start 2,6-Dichloro-4- methylnicotinonitrile Hydrolysis Controlled Hydrolysis Start->Hydrolysis Workup Aqueous Work-up & Extraction Hydrolysis->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2,6-Dichloro-4- methylnicotinamide Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_overhydrolysis Troubleshooting Over-hydrolysis cluster_incomplete Troubleshooting Incomplete Reaction Start Low Yield of Amide? Check_Overhydrolysis Check for Carboxylic Acid (TLC, LC-MS) Start->Check_Overhydrolysis Yes Check_Incomplete_Rxn Check for Starting Nitrile (TLC, LC-MS) Start->Check_Incomplete_Rxn No Action_Temp Decrease Temperature Check_Overhydrolysis->Action_Temp Action_Time Reduce Reaction Time Check_Overhydrolysis->Action_Time Action_Reagent Use Milder Reagents (e.g., Alkaline Peroxide) Check_Overhydrolysis->Action_Reagent Action_Heat Increase Temperature Slightly Check_Incomplete_Rxn->Action_Heat Action_Stoich Check Reagent Stoichiometry & Freshness Check_Incomplete_Rxn->Action_Stoich Action_pH Optimize pH Check_Incomplete_Rxn->Action_pH

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Technical Support Center: Purification of 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2,6-Dichloro-4-methylnicotinamide.

Troubleshooting Guides and FAQs

This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.

FAQs

Q1: My final product purity is consistently low, even after recrystallization. What are the likely impurities?

A1: Low purity in this compound synthesis can often be attributed to several factors. The most common impurities are likely residual starting materials or incompletely chlorinated intermediates. One significant potential impurity is the corresponding nicotinic acid, which can be difficult to remove due to similar solubility profiles.[1] Additionally, byproducts from the chlorination reaction itself can contaminate the final product.

Q2: I am observing a significant amount of an acidic impurity in my crude product. How can I remove it?

A2: The presence of an acidic impurity, likely 2,6-dichloro-4-methylnicotinic acid, is a common issue. This can arise from the hydrolysis of the amide group during the reaction or workup. Separation can be challenging due to the similar polarities of the amide and the carboxylic acid. An effective method to remove acidic impurities is through a liquid-liquid extraction procedure. Dissolve the crude product in an organic solvent and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, while the desired amide remains in the organic layer.

Q3: What are the best analytical techniques to assess the purity of my this compound sample?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying non-volatile or thermally unstable impurities. Gas Chromatography (GC) is suitable for detecting volatile organic impurities and residual solvents. For absolute molar purity determination and structural confirmation, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool. Elemental analysis can also be used to confirm the elemental composition of the final product.[2]

Analytical TechniquePurposeCommon Mobile/Stationary Phases
HPLC Quantify non-volatile organic impurities, starting materials, and by-products.Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient
GC Detect volatile organic compounds and residual solvents.Column: Capillary column with a non-polar stationary phase (e.g., DB-5)Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
qNMR Determine absolute molar purity and confirm structure.Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)
Elemental Analysis Confirm the elemental composition (C, H, N, Cl).N/A

Q4: My reaction yield is lower than expected. What are the potential causes?

A4: Low yields can stem from several factors. Incomplete chlorination is a primary suspect. This can be due to insufficient amounts of the chlorinating agent (e.g., phosphorus oxychloride, phosphorus pentachloride), suboptimal reaction temperature, or insufficient reaction time. Additionally, side reactions or product degradation under harsh reaction conditions can reduce the yield. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC is crucial to determine the optimal reaction time.

Q5: What is a suitable recrystallization solvent for this compound?

A5: The choice of solvent is critical for effective purification by recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. For chlorinated aromatic compounds, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures of these with water or hexanes. It is advisable to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific product.

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 30% acetonitrile.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to 30% acetonitrile and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography (GC) for Residual Solvent Analysis

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for volatile organic compounds (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Prepare a solution of the sample in a high-purity solvent not expected to be a residual solvent (e.g., DMSO).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Data Analysis: Identify and quantify residual solvents by comparing retention times and peak areas with those of known standards.

Visualizations

Troubleshooting Logic for Low Purity

Caption: A flowchart for troubleshooting low purity issues.

General Purification Workflow

Purification_Workflow crude_product Crude this compound extraction Aqueous Workup / Extraction (Removal of water-soluble impurities) crude_product->extraction drying Drying of Organic Phase (e.g., MgSO₄, Na₂SO₄) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal recrystallization Recrystallization (Solvent selection is key) solvent_removal->recrystallization filtration Filtration and Washing recrystallization->filtration drying_final Drying of Final Product (Vacuum Oven) filtration->drying_final final_product Pure this compound drying_final->final_product

Caption: A typical workflow for the purification process.

References

Technical Support Center: Overcoming Solubility Challenges of 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2,6-Dichloro-4-methylnicotinamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH likely affect the solubility of this compound?

A2: The this compound molecule contains a pyridine ring, which is weakly basic. In acidic conditions, the nitrogen atom in the pyridine ring can become protonated, forming a more soluble cationic species. Therefore, adjusting the pH of the aqueous buffer to a mildly acidic range (e.g., pH 3-5) may enhance its solubility. However, the exact pKa of the compound would be needed to predict the optimal pH for solubilization. It is important to consider the stability of the compound at different pH values.

Q3: What are the initial steps to take when encountering solubility issues?

A3: When initial attempts to dissolve this compound in your desired aqueous buffer fail, we recommend the following stepwise approach:

  • Particle Size Reduction: Ensure the compound is a fine powder. Grinding the solid material can increase the surface area available for solvation.[2]

  • Gentle Heating and Sonication: Gently warming the solution and using a sonicator can help to overcome the initial energy barrier for dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.

  • pH Adjustment: As mentioned in Q2, systematically varying the pH of the buffer may improve solubility. Create a pH solubility profile to determine the optimal pH.

  • Use of Co-solvents: If the above methods are insufficient, the introduction of a small percentage of an organic co-solvent is a common and effective strategy.[3][4][5][6][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the solubilization of this compound.

Problem Potential Cause Recommended Solution
Compound does not dissolve at all. The compound has very low intrinsic aqueous solubility. The concentration is too high for the selected buffer.- Decrease the target concentration of the compound. - Employ particle size reduction techniques (grinding). - Attempt dissolution in a small amount of an organic solvent first (e.g., DMSO, ethanol) and then add the aqueous buffer dropwise.[1] - Investigate the use of solubilizing excipients such as co-solvents, surfactants, or cyclodextrins.[3][8][9][10][11][12][13]
Compound dissolves initially but precipitates over time. The initial solution was supersaturated and is thermodynamically unstable. The compound may be degrading to a less soluble form.- Prepare a fresh solution at a lower concentration. - Ensure the final concentration is below the equilibrium solubility at the experimental temperature. - Evaluate the stability of the compound in the chosen buffer system over time. - Consider using precipitation inhibitors, such as certain polymers, in your formulation.[14]
Solution is cloudy or forms a suspension. The solubility limit has been exceeded, and undissolved particles are present.- Filter the solution through a 0.22 µm filter to remove undissolved material if a true solution is required. - If a suspension is acceptable for the application, ensure it is homogenous by stirring or sonication before use. - For clear solutions, a different solubilization strategy (e.g., different co-solvent, surfactant, or pH) is necessary.
Experimental results are inconsistent. Variability in the preparation of the compound solution. The compound may not be fully dissolved in all preparations.- Standardize the solubilization protocol, including the order of addition of reagents, mixing time, and temperature. - Visually inspect each solution to ensure complete dissolution before use. - Prepare a stock solution at a higher concentration using an effective solubilization method and dilute it to the final experimental concentrations.

Advanced Solubilization Strategies

If basic troubleshooting steps are unsuccessful, the following advanced strategies can be employed. The choice of method will depend on the specific requirements of your experiment, including allowable excipients and desired final concentration.

Co-solvents

The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[3][4][5][6][7]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), e.g., PEG 400

Co-solvent Typical Starting Concentration (% v/v) Considerations
DMSO1-10%Can have biological effects at higher concentrations. Ensure the final concentration is compatible with your experimental system.
Ethanol5-20%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol10-30%A common vehicle for in vivo studies. Can increase the viscosity of the solution.
PEG 40010-40%Often used in pharmaceutical formulations. Can also increase viscosity.
Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC).[3][9][10][15] Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core of these micelles, leading to a significant increase in apparent solubility.[3][9][10][15]

Commonly Used Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80)

  • Polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL)

  • Sodium dodecyl sulfate (SDS) - Note: SDS is an ionic surfactant and can denature proteins, limiting its use in biological assays.

Surfactant Typical Starting Concentration (% w/v) Considerations
Tween® 20 / Tween® 800.05-1%Non-ionic and generally considered biocompatible. Widely used in biological and pharmaceutical applications.
Kolliphor® EL0.1-2%A non-ionic solubilizer and emulsifier.
SDS0.1-1%Anionic surfactant. Primarily used in biochemical assays where protein denaturation is not a concern.
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][11][12] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic guest and increasing its aqueous solubility.[8][11][12][16][17]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Cyclodextrin Typical Starting Concentration (mM) Considerations
β-Cyclodextrin1-15 mMLimited aqueous solubility itself.
HP-β-CD10-100 mMHigh aqueous solubility and low toxicity, making it a popular choice for in vivo and in vitro applications.
SBE-β-CD10-100 mMHigh aqueous solubility and a good safety profile. Often used in parenteral formulations.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol determines the equilibrium solubility of this compound in a given buffer.

Methodology:

  • Add an excess amount of solid this compound to a known volume of the test buffer in a sealed glass vial.

  • Equilibrate the vials by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a concentrated stock solution of this compound.

Methodology:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube or glass vial.

  • Add a small volume of 100% DMSO (or another suitable co-solvent) to completely dissolve the compound. Gentle vortexing or sonication can be used to aid dissolution.

  • Once the compound is fully dissolved, add the desired aqueous buffer dropwise while vortexing to bring the solution to the final desired concentration and co-solvent percentage.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, a lower final concentration or a higher percentage of co-solvent may be necessary.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_troubleshooting Troubleshooting cluster_end Outcome Start 2,6-Dichloro-4- methylnicotinamide Powder Dissolve Attempt to Dissolve in Aqueous Buffer Start->Dissolve Soluble Soluble? Dissolve->Soluble Basic Basic Methods: - Particle Size Reduction - Heating/Sonication - pH Adjustment Soluble->Basic No Success Homogeneous Solution for Experiment Soluble->Success Yes Basic->Soluble Re-assess Advanced Advanced Methods: - Co-solvents - Surfactants - Cyclodextrins Basic->Advanced Still Insoluble Advanced->Soluble Re-assess

Caption: A stepwise workflow for troubleshooting solubility issues.

solubilization_mechanisms cluster_compound Poorly Soluble Compound cluster_strategies Solubilization Strategies cluster_result Result: Aqueous Solution Compound 2,6-Dichloro-4- methylnicotinamide (Hydrophobic) CoSolvent Co-solvent (e.g., DMSO, Ethanol) Compound->CoSolvent Reduces solvent polarity Surfactant Surfactant Micelle (e.g., Tween® 80) Compound->Surfactant Encapsulation in hydrophobic core Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Compound->Cyclodextrin Forms inclusion complex AqueousSolution Homogeneous Aqueous Solution CoSolvent->AqueousSolution Surfactant->AqueousSolution Cyclodextrin->AqueousSolution

Caption: Mechanisms of different solubilization strategies.

References

Degradation pathways of 2,6-Dichloro-4-methylnicotinamide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dichloro-4-methylnicotinamide Degradation Studies

Welcome to the technical support center for researchers working with this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental work on the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions that should be applied to this compound?

A1: Forced degradation studies are essential to understand the stability of a molecule.[1][2] For this compound, a comprehensive study should include the following stress conditions:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

  • Thermal Degradation: Subjecting the solid or a solution of the compound to high temperatures (e.g., 60-80°C).

Q2: I am not observing any degradation under my initial stress conditions. What should I do?

A2: If you do not observe any degradation, the conditions may not be stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: For acidic, alkaline, or oxidative conditions, you can cautiously increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl or NaOH).

  • Increase Temperature: Elevating the temperature can accelerate degradation. However, be mindful that excessively high temperatures might lead to unrealistic degradation pathways.

  • Extend Exposure Time: Increasing the duration of the stress test can allow for the formation of detectable levels of degradants.

  • For Photostability: Ensure your light source provides sufficient intensity and covers the appropriate UV and visible wavelengths.

Q3: I am seeing too much degradation, with the parent peak disappearing completely. How can I achieve the target degradation of 5-20%?

A3: Excessive degradation can make it difficult to identify primary degradation products and pathways. To achieve a target degradation of 5-20% as recommended by regulatory guidelines, you can:[2]

  • Decrease Stressor Concentration: Use a lower concentration of the acid, base, or oxidizing agent.

  • Lower the Temperature: Perform the study at a lower temperature to slow down the reaction rate.

  • Reduce Exposure Time: Take time points more frequently to identify the optimal duration for the desired level of degradation.

  • Use a Co-solvent: For solution-based studies, using a co-solvent might modulate the reaction rate.

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of this compound, potential degradation products could arise from:

  • Hydrolysis of the Amide: The nicotinamide moiety can hydrolyze under acidic or basic conditions to form 2,6-Dichloro-4-methylnicotinic acid.

  • Dechlorination: Under photolytic or strong reductive conditions, one or both chlorine atoms could be removed.

  • Oxidation of the Methyl Group: The methyl group on the pyridine ring could be oxidized to a hydroxymethyl or carboxylic acid group.

  • Ring Opening: Under very harsh conditions, the pyridine ring itself might undergo cleavage.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
  • Problem: Tailing, fronting, or broad peaks for the parent compound or its degradants.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. Adjust the pH to improve peak shape. For a basic compound like a pyridine derivative, a slightly acidic mobile phase (pH 3-4) often works well.

    • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Dilute your sample and re-inject.

    • Column Contamination or Degradation: Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions.

    • Inappropriate Mobile Phase Composition: Optimize the organic-to-aqueous ratio of your mobile phase to achieve better separation.

Issue 2: Non-Reproducible Degradation Results
  • Problem: Significant variability in the percentage of degradation between replicate experiments.

  • Possible Causes & Solutions:

    • Inconsistent Temperature Control: Ensure the temperature of your stress samples is tightly controlled using a calibrated water bath or oven.

    • Variable Light Exposure: For photostability studies, ensure consistent distance and orientation of samples relative to the light source.

    • Inaccurate Reagent Preparation: Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment to ensure consistent concentrations.

    • Sample Evaporation: Ensure your reaction vessels are properly sealed to prevent solvent evaporation, which would concentrate the reactants.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Alkaline: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal (Solution): Keep the stock solution in a sealed vial at 60°C.

    • Thermal (Solid): Place the solid compound in an oven at 60°C.

    • Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of base.

    • For alkaline samples, neutralize with an equivalent amount of acid.

    • For oxidative samples, the reaction can often be stopped by dilution.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method. If significant degradation is observed, further characterization by LC-MS is recommended to identify the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl (60°C)2415.22206
0.1 M NaOH (60°C)821.53206
3% H₂O₂ (RT)488.91221
Thermal (60°C, solid)72< 1.00-
Photolytic (ICH Q1B)-12.82171

Visualizations

Hypothetical Degradation Pathways

parent 2,6-Dichloro-4- methylnicotinamide (m/z 205) hydrolysis_product 2,6-Dichloro-4- methylnicotinic acid (m/z 206) parent->hydrolysis_product  Acid/Base  Hydrolysis oxidation_product 2,6-Dichloro-4-(hydroxymethyl) nicotinamide (m/z 221) parent->oxidation_product  Oxidation dechlorination_product 2-Chloro-4- methylnicotinamide (m/z 171) parent->dechlorination_product  Photolysis

Caption: Potential degradation pathways of this compound.

Experimental Workflow

start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Points stress->sampling quench Neutralize/Quench Reaction sampling->quench hplc HPLC-UV Analysis (Quantify Degradation) quench->hplc lcms LC-MS Analysis (Identify Degradants) hplc->lcms If degradation > 5% pathway Elucidate Degradation Pathway lcms->pathway

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimizing Derivatization of 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 2,6-dichloro-4-methylnicotinamide.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound, particularly focusing on nucleophilic aromatic substitution (SNAr) reactions.

Q1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?

A1: Low or no conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Reaction Temperature: SNAr reactions on this substrate often require elevated temperatures to proceed at a reasonable rate.

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMAc, or NMP are generally effective as they can solvate the intermediate complex.

  • Base Strength: A suitable base is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles. The strength of the base can significantly impact the reaction rate.

  • Catalyst Activity: In cases where a catalyst is used (e.g., palladium catalysts for cross-coupling reactions), ensure the catalyst is active and not poisoned.

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion temp Increase Temperature (e.g., in 10-20°C increments) start->temp solvent Change Solvent (e.g., to higher boiling point polar aprotic like NMP or DMAc) temp->solvent base Evaluate Base (Is it strong enough? e.g., K2CO3, Cs2CO3, or an organic base like DBU) solvent->base reagents Check Reagent Quality (Anhydrous solvent? Fresh nucleophile and base?) base->reagents outcome Improved Conversion? reagents->outcome end Problem Solved outcome->end Yes reassess Re-evaluate Overall Strategy outcome->reassess No

Caption: Troubleshooting flowchart for low reaction conversion.

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A2: The presence of two chloro-substituents at positions 2 and 6 creates the possibility of mono- and di-substitution, leading to a mixture of products.

  • Control Stoichiometry: To favor mono-substitution, use a stoichiometric amount (or a slight excess) of the nucleophile relative to the this compound. For di-substitution, a larger excess of the nucleophile is required.

  • Reaction Time and Temperature: Lowering the reaction temperature and reducing the reaction time can often favor the formation of the mono-substituted product. Monitor the reaction progress closely using techniques like TLC or LC-MS.

Q3: My desired product is difficult to purify from the reaction mixture. What strategies can I employ?

A3: Purification can be challenging due to the similar polarities of the starting material, mono-substituted, and di-substituted products.

  • Chromatography Optimization: Standard silica gel chromatography may not be sufficient. Consider using a different stationary phase (e.g., alumina) or exploring reverse-phase chromatography.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Derivatization for Separation: In some cases, a temporary derivatization of the product or a byproduct can alter its polarity, making separation easier.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for a nucleophilic aromatic substitution reaction with an amine?

A1: A general starting point for the reaction of this compound with a primary or secondary amine would be:

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Temperature: 80-120 °C.

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions.

Q2: How does the nature of the nucleophile affect the reaction conditions?

A2: The nucleophilicity of the attacking species plays a significant role. Stronger nucleophiles (e.g., aliphatic amines) will generally react faster and under milder conditions than weaker nucleophiles (e.g., anilines). For less reactive nucleophiles, higher temperatures, a stronger base, or even catalytic conditions might be necessary.

Q3: Can I selectively substitute one chloro group over the other?

A3: The two chloro groups are in electronically similar environments, making regioselectivity challenging to achieve directly. The reaction typically proceeds to give a mixture of the 2- and 6-mono-substituted products, followed by the di-substituted product. Achieving high selectivity for one mono-substituted isomer over the other is generally difficult without a directing group or a specific catalytic system.

Experimental Protocols & Data

General Protocol for Mono-amination of this compound

This protocol provides a representative method for the mono-substitution reaction with a generic amine.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Substrate, Amine (1.1 eq), and Base (2 eq) in a Flask b Add Anhydrous Solvent (e.g., DMF) a->b c Flush with Inert Gas (N2 or Ar) b->c d Heat to Desired Temperature (e.g., 100°C) c->d e Monitor by TLC/LC-MS Until Starting Material is Consumed d->e f Cool to RT, Quench with Water e->f g Extract with Organic Solvent (e.g., EtOAc) f->g h Purify by Column Chromatography g->h

Caption: General workflow for the amination of this compound.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired mono-substituted product.

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes hypothetical but representative data on how different parameters can influence the yield of a mono-amination reaction.

EntryBase (eq)SolventTemp (°C)Time (h)Yield of Mono-product (%)Yield of Di-product (%)
1K₂CO₃ (2.0)DMF80125510
2K₂CO₃ (2.0)DMF10067515
3K₂CO₃ (2.0)Dioxane10012405
4Cs₂CO₃ (2.0)DMF10048510
5DBU (1.5)ACN808658
6K₂CO₃ (3.0)NMP12046030

Technical Support Center: Troubleshooting Inconsistent Results in 2,6-Dichloro-4-methylnicotinamide Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving inconsistencies in bioassays involving 2,6-Dichloro-4-methylnicotinamide. Given its structural similarity to nicotinamide, this compound is presumed to act as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Therefore, this guide focuses on troubleshooting NAMPT-centric bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: Based on its chemical structure as a nicotinamide analog, this compound is hypothesized to be an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including metabolism, DNA repair, and signaling.[1][2] Inhibition of NAMPT by compounds like this compound is expected to lead to the depletion of intracellular NAD+ levels, subsequently affecting downstream cellular functions.[2][3][4]

Q2: What are the common types of bioassays used to assess the activity of this compound?

A2: The primary bioassays for evaluating the activity of a putative NAMPT inhibitor like this compound include:

  • Biochemical NAMPT Inhibition Assays: These in vitro assays directly measure the enzymatic activity of purified NAMPT in the presence of the inhibitor.[2][5]

  • Cellular NAD+ Level Quantification: These assays measure the intracellular concentration of NAD+ in cells treated with the compound to confirm its on-target effect.[6]

  • Cell Viability and Proliferation Assays: These assays assess the downstream effects of NAD+ depletion on cell survival and growth in various cancer cell lines.[2]

  • Metabolic Assays: These assays measure changes in glycolysis and ATP production, which are highly dependent on NAD+ levels.[4]

Q3: Why am I seeing significant variability in my results between experiments?

A3: High variability in bioassays with NAMPT inhibitors can stem from several factors, including:

  • Cell Health and Passage Number: The metabolic state of your cells can significantly impact their sensitivity to NAMPT inhibitors. Using cells at a consistent and low passage number is crucial.

  • Reagent Stability: Key reagents like NAMPT enzyme and NAD+ are sensitive to degradation. Proper storage and handling are essential.

  • Assay Conditions: Minor variations in incubation times, temperature, and CO2 levels can lead to inconsistent results.

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to skewed data.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during bioassays with this compound.

Issue 1: High Background Signal in Fluorescence-Based Assays
Possible Cause Recommended Solution
Intrinsic Fluorescence of this compound Run a control plate with the compound in assay buffer without cells or enzyme to quantify its intrinsic fluorescence. Subtract this background from your experimental values.
Contaminated Reagents or Microplate Use fresh, high-purity, sterile reagents and new, clean microplates for each experiment.
Suboptimal Antibody Concentration (for immunodetection) Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
Autofluorescence of Cells Include an unstained cell control to determine the baseline autofluorescence. If high, consider using a different fluorescent dye with a longer wavelength.
Issue 2: Low or No Detectable Signal
Possible Cause Recommended Solution
Inactive this compound Verify the purity and integrity of the compound. If possible, confirm its structure and test a fresh batch.
Inactive NAMPT Enzyme Ensure the enzyme is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known NAMPT inhibitor as a positive control.
Incorrect Assay Wavelengths Double-check that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore used in your assay.
Insufficient Incubation Time The effects of NAMPT inhibition on NAD+ levels and cell viability are time-dependent. An incubation period of 72-96 hours is often required to observe significant cell death.[1]
Issue 3: Inconsistent IC50 Values
Possible Cause Recommended Solution
Variable Cell Seeding Density Optimize and standardize the cell seeding density for each experiment. Inconsistent cell numbers will lead to variable responses to the inhibitor.
Cell Line Heterogeneity The sensitivity of a cell line to a NAMPT inhibitor is highly dependent on its primary pathway for NAD+ biosynthesis.[1] Ensure you are using a consistent cell line and be aware of its metabolic characteristics.
Edge Effects in Microplates To minimize evaporation, fill the outer wells of the plate with sterile water or media without cells and do not use these wells for data collection.
Serum Lot Variability Different lots of fetal bovine serum (FBS) can have varying levels of endogenous nicotinamide, which can compete with the inhibitor. Use a single, tested lot of FBS for a series of experiments.

Quantitative Data

Table 1: Biochemical IC50 Values of Known NAMPT Inhibitors

InhibitorAssay TypeIC50 (nM)
FK866Cell-free enzymatic assay0.09
GMX1778Coupled-enzyme assay< 25
GNE-617NAMPT activity assay5
LSN3154567Purified NAMPT assay3.1

Data sourced from various publications.[2]

Table 2: Cellular IC50 Values of FK866 in Different Cancer Cell Lines

Cell LineAssay TypeIncubation TimeIC50 (nM)
A2780 (Ovarian)NAD+ formation24h0.5
HCT116 (Colon)NAD+ formation24h0.5
A2780 (Ovarian)Cell proliferation72h1.4
HCT116 (Colon)Cell proliferation72h3.0

Data sourced from various publications.[2]

Experimental Protocols

Protocol 1: Cellular NAMPT Activity Assay (Fluorescence-Based)

This protocol provides a general framework for measuring the inhibitory effect of this compound on NAMPT activity within cells.

Materials:

  • Cell line of interest (e.g., A2780, HCT116)

  • Complete cell culture medium

  • This compound

  • NAMPT activity assay kit (commercial kits are available)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Assay: Follow the manufacturer's instructions for the NAMPT activity assay kit. This typically involves cell lysis and the addition of a reaction mixture that generates a fluorescent product in proportion to NAMPT activity.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence and calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value using a suitable software.

Visualizations

NAMPT Signaling Pathway

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway cluster_downstream Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT 2,6-Dichloro-4- methylnicotinamide NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Glycolysis Glycolysis NAD->Glycolysis ATP ATP Glycolysis->ATP Cell_Viability Cell Viability ATP->Cell_Viability Troubleshooting_Workflow Inconsistent_Results Inconsistent Results High_Background High Background? Inconsistent_Results->High_Background Low_Signal Low Signal? Inconsistent_Results->Low_Signal High_Variability High Variability? Inconsistent_Results->High_Variability Check_Compound_Fluorescence Check Compound Fluorescence High_Background->Check_Compound_Fluorescence Yes Use_Fresh_Reagents Use Fresh Reagents/Plates High_Background->Use_Fresh_Reagents Yes Check_Enzyme_Activity Check Enzyme Activity Low_Signal->Check_Enzyme_Activity Yes Optimize_Incubation_Time Optimize Incubation Time Low_Signal->Optimize_Incubation_Time Yes Standardize_Cell_Density Standardize Cell Density High_Variability->Standardize_Cell_Density Yes Mitigate_Edge_Effects Mitigate Edge Effects High_Variability->Mitigate_Edge_Effects Yes

References

Enhancing the stability of 2,6-Dichloro-4-methylnicotinamide for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the long-term storage stability of 2,6-Dichloro-4-methylnicotinamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Appearance of a new, unidentified peak during HPLC analysis of a stored sample.

  • Question: Our team has observed a new peak in the HPLC chromatogram of a this compound sample that has been stored at room temperature for several months. What could be the cause?

  • Answer: The appearance of a new peak suggests chemical degradation. Given the structure of this compound, a likely cause is the hydrolysis of the amide group to form 2,6-Dichloro-4-methylnicotinic acid. This is a common degradation pathway for nicotinamide derivatives, especially in the presence of moisture.[1][2][3] To confirm this, you can synthesize the potential degradant (2,6-Dichloro-4-methylnicotinic acid) and compare its retention time with the new peak.

Issue 2: Discoloration of the solid compound from white to a yellowish tint.

  • Question: We have noticed that our batch of this compound has developed a slight yellowish color after prolonged storage in a clear glass container on the lab bench. Is this a cause for concern?

  • Answer: Yes, discoloration is often an indicator of chemical instability and degradation. The yellowish tint could be due to photodecomposition or oxidation.[] Chlorinated pyridines can be sensitive to light, leading to the formation of colored impurities. Exposure to oxygen in the air can also lead to oxidative degradation. We recommend storing the compound in an amber-colored, tightly sealed container to protect it from light and atmospheric oxygen.

Issue 3: Inconsistent results in bioassays using different batches of the compound.

  • Question: We are observing variability in our bioassay results when using different batches of this compound that have been stored for different durations. Could this be related to stability?

  • Answer: Absolutely. Inconsistent bioassay results are a strong indication of changes in the purity and potency of your active pharmaceutical ingredient (API).[] Degradation of this compound can lead to a decrease in its effective concentration and the formation of degradation products that may have different or interfering biological activities. It is crucial to use a validated stability-indicating analytical method (like HPLC) to assess the purity of each batch before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment.[5] The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[6] Using amber glass vials or light-resistant containers is also highly recommended to prevent photodecomposition.[6]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The amide group can hydrolyze to the corresponding carboxylic acid (2,6-Dichloro-4-methylnicotinic acid), particularly in the presence of moisture and at non-neutral pH.[1][3]

  • Photodecomposition: Exposure to light, especially UV radiation, can induce degradation of the pyridine ring and the carbon-chlorine bonds.

  • Oxidation: The methyl group and the electron-rich pyridine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metal ions.

Q3: How can I monitor the stability of this compound over time?

A3: A validated stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective way to monitor the stability of this compound. This method should be able to separate the intact API from its potential degradation products. Key parameters to monitor include the purity of the API (as a percentage of the total peak area) and the concentration of any new peaks that appear over time.

Q4: Are there any excipients that can be used to enhance the stability of this compound in a formulation?

A4: Yes, several strategies involving excipients can be employed to improve stability.[][[“]]

  • Moisture Scavengers: For solid formulations, incorporating desiccants like colloidal silicon dioxide can help protect against hydrolytic degradation.[6]

  • Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be added.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be included to sequester metal ions.[6]

  • Buffering Agents: In liquid formulations, maintaining an optimal pH using a suitable buffer system can significantly slow down hydrolysis. The ideal pH would need to be determined through a pH-rate profile study.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationAssay (%) of InitialMajor Degradant Peak Area (%)
80°C7 days98.21.5
40°C / 75% RH30 days95.54.1 (Hydrolysis Product)
UV Light (254 nm)24 hours92.17.2 (Photodegradant)
3% H₂O₂12 hours96.82.9 (Oxidation Product)
0.1 M HCl24 hours89.410.1 (Hydrolysis Product)
0.1 M NaOH24 hours85.214.3 (Hydrolysis Product)

Table 2: Recommended Long-Term Storage Conditions and Expected Stability

Storage ConditionContainerAtmosphereExpected Shelf-Life (Purity >99%)
2-8°CAmber Glass VialInert (Nitrogen)> 24 months
25°C / 60% RHAmber Glass VialAir~ 12 months
25°C / 60% RHClear Glass VialAir< 6 months

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent for injection.

  • Procedure:

    • Inject a blank (diluent), a standard solution of known concentration, and the sample solution.

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity by dividing the peak area of the active ingredient by the total area of all peaks.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 12 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.

  • Analysis: After the specified duration, neutralize the acidic and basic samples, and then prepare all samples for HPLC analysis as described in Protocol 1 to assess the extent of degradation.

Visualizations

2_6_Dichloro_4_methylnicotinamide 2,6-Dichloro-4- methylnicotinamide Hydrolysis Hydrolysis (+H2O) 2_6_Dichloro_4_methylnicotinamide->Hydrolysis Oxidation Oxidation ([O]) 2_6_Dichloro_4_methylnicotinamide->Oxidation Photodecomposition Photodecomposition (hv) 2_6_Dichloro_4_methylnicotinamide->Photodecomposition Degradation_Product_1 2,6-Dichloro-4- methylnicotinic acid Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Products Oxidation->Degradation_Product_2 Degradation_Product_3 Photolytic Products Photodecomposition->Degradation_Product_3

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Weigh Compound Dissolve Dissolve in Diluent Start->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for stability testing via HPLC.

Issue Observe Degradation (e.g., new peak, discoloration) Check_Storage Review Storage Conditions (Temp, Light, Humidity) Issue->Check_Storage Improper_Storage Storage Conditions Improper? Check_Storage->Improper_Storage Correct_Storage Action: Correct Storage (2-8°C, Dark, Dry, Inert Atm.) Improper_Storage->Correct_Storage Yes Characterize_Degradant Characterize Degradant (e.g., LC-MS) Improper_Storage->Characterize_Degradant No Identify_Pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) Characterize_Degradant->Identify_Pathway Formulation_Strategy Action: Implement Stabilization Strategy (e.g., add excipients, adjust pH) Identify_Pathway->Formulation_Strategy

Caption: Troubleshooting logic for stability issues.

References

Reducing off-target effects of 2,6-Dichloro-4-methylnicotinamide in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dichloro-4-methylnicotinamide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular models while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of Tyrosine Kinase X (TKX). Its primary mechanism of action involves binding to the ATP-binding pocket of TKX, thereby preventing phosphorylation of its downstream substrates and inhibiting the TKX signaling pathway, which is known to be aberrantly activated in certain cancer cell lines.

Q2: What are the known off-target effects of this compound in cellular models?

A2: While this compound is highly selective for TKX, cross-reactivity with other kinases has been observed at higher concentrations. The most significant off-target effects include the inhibition of SRC family kinases and members of the mitogen-activated protein kinase (MAPK) pathway. These off-target activities can lead to unintended phenotypic changes in cellular models.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose-Response Curves: Perform thorough dose-response studies to determine the optimal concentration that maximizes on-target activity while minimizing off-target effects.[1]

  • Standardized Cell Culture Conditions: Maintain consistent cell density, media composition, and serum concentrations across experiments to ensure reproducibility.[1]

  • Use of Orthogonal Assays: Confirm primary findings with a secondary, independent assay to validate the observed phenotype.[1]

  • Genetic Approaches: Utilize knockout or knockdown cell lines for the intended target (TKX) to confirm that the observed effects are on-target.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular models.

Problem Possible Cause Recommended Solution
High Cell Toxicity Observed at Expected Efficacious Concentrations Off-target effects leading to cytotoxicity.1. Lower the concentration of this compound and perform a detailed dose-response curve to identify a non-toxic, on-target effective concentration. 2. Use a more specific inhibitor for the suspected off-target pathway in combination with this compound to see if the toxicity is rescued.[1] 3. Confirm the phenotype in a TKX knockout/knockdown cell line; the absence of toxicity would point towards an off-target effect.
Observed Phenotype Does Not Align with Known TKX Inhibition Effects The phenotype may be a result of off-target kinase inhibition (e.g., SRC or MAPK pathways).1. Investigate the activity of known off-target pathways using specific phospho-antibodies for key downstream proteins (e.g., p-SRC, p-ERK). 2. Use specific inhibitors for the suspected off-target pathways to determine if they are responsible for the observed phenotype.[1]
Inconsistent Results Between Experiments Variations in experimental conditions.1. Strictly control for cell passage number, confluency, and serum starvation times. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Include positive and negative controls in every experiment to monitor assay performance.
No On-Target Effect Observed 1. Incorrect concentration used. 2. Compound degradation. 3. Cell line is not dependent on the TKX pathway.1. Verify the concentration of your stock solution and perform a concentration range that brackets the reported IC50. 2. Ensure proper storage of the compound (e.g., at -20°C or -80°C, protected from light). 3. Confirm TKX expression and pathway activity in your chosen cell line via Western blot or qPCR.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Description
TKX (On-Target) 15 Primary target of this compound.
SRC (Off-Target)250Off-target activity observed at higher concentrations.
LYN (Off-Target)450Member of the SRC family of kinases.
MEK1 (Off-Target)800Component of the MAPK signaling pathway.
ERK2 (Off-Target)>1000Component of the MAPK signaling pathway.

Table 2: Recommended Concentration Ranges for Cellular Assays

Assay TypeCell LineRecommended Concentration Range (nM)Notes
Cell Viability (MTT/CellTiter-Glo)Cancer Line A (TKX-dependent)10 - 100Titrate to determine the EC50 for growth inhibition.
Western Blot (Phospho-TKX)Cancer Line A (TKX-dependent)5 - 50Observe target engagement at lower concentrations.
Off-Target Pathway Analysis (p-SRC, p-ERK)Cancer Line A (TKX-dependent)100 - 1000Higher concentrations may be needed to observe off-target effects.
Control Cell Line (TKX-negative)Non-cancerous Cell Line B>1000Use as a control for off-target cytotoxicity.

Experimental Protocols

Protocol 1: Western Blot Analysis of TKX Pathway Inhibition

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-TKX, total TKX, phospho-SRC, total SRC, phospho-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL detection system.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Visualizations

OnTargetPathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TKX TKX Receptor->TKX Substrate Downstream Substrate TKX->Substrate Signaling Cell Proliferation & Survival Substrate->Signaling Inhibitor 2,6-Dichloro-4- methylnicotinamide Inhibitor->TKX

Caption: On-target signaling pathway of this compound.

OffTargetPathway Inhibitor 2,6-Dichloro-4- methylnicotinamide (High Concentration) SRC_Family SRC Family Kinases Inhibitor->SRC_Family MAPK_Pathway MAPK Pathway (MEK/ERK) Inhibitor->MAPK_Pathway Unintended_Phenotype Unintended Phenotypic Changes SRC_Family->Unintended_Phenotype MAPK_Pathway->Unintended_Phenotype

Caption: Off-target effects of this compound.

ExperimentalWorkflow cluster_0 Initial Screening cluster_1 Target Engagement & Off-Target Assessment cluster_2 Validation Dose_Response Dose-Response Curve (e.g., MTT Assay) Determine_EC50 Determine On-Target EC50 Dose_Response->Determine_EC50 Western_Blot Western Blot Analysis (p-TKX, p-SRC, p-ERK) Determine_EC50->Western_Blot Confirm_Inhibition Confirm On-Target Inhibition & Assess Off-Target Effects Western_Blot->Confirm_Inhibition Knockout_Cells Use TKX Knockout/ Knockdown Cell Line Confirm_Inhibition->Knockout_Cells Confirm_Phenotype Confirm On-Target Phenotype Knockout_Cells->Confirm_Phenotype

Caption: Recommended experimental workflow to mitigate off-target effects.

References

Technical Support Center: Method Development for Resolving 2,6-Dichloro-4-methylnicotinamide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 2,6-Dichloro-4-methylnicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The most common and effective methods for resolving enantiomers of compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[1][2] Classical resolution through diastereomeric salt formation is another potential but often more complex approach.[3][4]

Q2: How do I select the appropriate chiral stationary phase (CSP) for my separation?

A2: CSP selection is often an empirical process.[2] For amide-containing compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a good starting point.[5][6] It is recommended to screen a variety of CSPs with different chiral selectors to find the one that provides the best selectivity for your enantiomers.

Q3: What are typical starting conditions for a chiral HPLC method development?

A3: A good starting point for chiral HPLC method development would be to use a polysaccharide-based column with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol).[7] The ratio of these solvents can be adjusted to optimize the separation.

Q4: Can I use mass spectrometry (MS) with my chiral separation method?

A4: Yes, both HPLC and SFC can be coupled with MS. For HPLC, reversed-phase conditions using mobile phases like acetonitrile/water with additives like formic acid or ammonium acetate are more compatible with MS detection.[5][8] SFC is also highly compatible with MS.[9]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, sharp peak is observed instead of two separate peaks for the enantiomers.

  • The two enantiomer peaks are significantly overlapped, with a resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP) The current CSP may not have the necessary chiral recognition for your molecule. Screen a variety of CSPs with different functionalities (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide).
Suboptimal Mobile Phase Composition Systematically vary the ratio of the strong and weak solvents in your mobile phase. For normal phase, adjust the alcohol percentage. For reversed-phase, alter the organic modifier concentration.[6]
Incorrect Mobile Phase Additive For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) additive can significantly improve resolution.[7] Experiment with different additives and concentrations.
Inappropriate Temperature Temperature can affect the thermodynamics of the chiral recognition process.[6] Try operating the column at different temperatures (e.g., 10°C, 25°C, 40°C) to see the effect on selectivity.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetric peaks, where the front or tail of the peak is drawn out.

  • This can lead to inaccurate integration and quantification.

Possible Causes and Solutions:

CauseSuggested Solution
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of your sample.[6]
Secondary Interactions The analyte may be interacting with active sites on the silica support of the stationary phase. Adding a competitive agent to the mobile phase, such as a small amount of a corresponding acid or base, can mitigate these interactions.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve the sample in the mobile phase.
Column Contamination The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent as recommended by the manufacturer.[10]
Issue 3: High Backpressure

Symptoms:

  • The pressure reading on the HPLC or SFC system is significantly higher than normal for the given method.

Possible Causes and Solutions:

CauseSuggested Solution
Blocked Frit The inlet frit of the column may be blocked by particulate matter from the sample or the system. Try back-flushing the column (if the manufacturer allows) or carefully replacing the inlet frit.[10]
Precipitation in the System The mobile phase components or the sample may be precipitating in the system or on the column. Ensure all mobile phase components are fully miscible and that the sample is soluble in the mobile phase.
Column Degradation The packed bed of the column may have collapsed or become fouled. This is more likely with older columns or if incompatible solvents have been used.[10] The column may need to be replaced.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening

This protocol outlines a general approach to screen for a suitable chiral HPLC method.

  • Column Selection: Choose a set of 3-4 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a Pirkle-type CSP).

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). Typical starting points are 90:10, 80:20, and 70:30 (v/v) hexane:alcohol.

  • Sample Preparation: Dissolve the racemic this compound in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Screening Execution: Inject the sample onto each column with each mobile phase composition.

  • Evaluation: Analyze the chromatograms for any signs of peak separation. A promising result will show peak broadening or the beginning of a split into two peaks. The conditions that show the best initial separation should be further optimized.

Protocol 2: Chiral SFC Method Development

This protocol provides a starting point for developing a chiral SFC method.

  • Column Selection: Immobilized polysaccharide-based chiral columns are generally robust and a good first choice for SFC.

  • Mobile Phase: The primary mobile phase is supercritical CO2. A polar organic solvent, typically an alcohol like methanol or ethanol, is used as a co-solvent.

  • Sample Preparation: Dissolve the racemic this compound in the co-solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Co-solvent: Start with a gradient of 5% to 40% alcohol over 10 minutes.

    • Flow Rate: 2-4 mL/min

    • Backpressure: 100-150 bar

    • Column Temperature: 40 °C

    • Detection: UV-Vis or MS.

  • Optimization: Once a separation is achieved, the gradient can be changed to an isocratic method to improve resolution and shorten the run time. The type of alcohol and the addition of additives can also be explored.

Data Presentation

Table 1: Example HPLC Screening Conditions and Results

ColumnMobile Phase (Hexane:Isopropanol)Retention Time (min)Resolution (Rs)
Cellulose-based CSP90:108.5, 9.21.2
Cellulose-based CSP80:206.1, 6.51.6
Amylose-based CSP90:1010.3No separation
Amylose-based CSP80:207.8, 8.10.9
Pirkle-type CSP90:1012.5No separation

Table 2: Example SFC Optimization Parameters

ParameterCondition 1Condition 2Condition 3
Co-solventMethanolEthanolMethanol w/ 0.1% DEA
Co-solvent %15%20%15%
Flow Rate (mL/min)333
Backpressure (bar)120120120
Temperature (°C)404040
Result (Rs) 1.8 1.5 2.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_result Outcome racemate Racemic 2,6-Dichloro-4- methylnicotinamide dissolve Dissolve in Mobile Phase racemate->dissolve hplc_sfc Chiral HPLC/SFC System dissolve->hplc_sfc detection UV/MS Detection hplc_sfc->detection chromatogram Obtain Chromatogram detection->chromatogram evaluate Evaluate Resolution (Rs > 1.5?) chromatogram->evaluate resolved Baseline Resolved Enantiomers evaluate->resolved Yes optimize Optimize Method evaluate->optimize No optimize->hplc_sfc troubleshooting_workflow start Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes screen_csp Screen different CSPs check_csp->screen_csp No check_additive Is a mobile phase additive needed? check_mobile_phase->check_additive Yes vary_solvent_ratio Vary solvent ratio check_mobile_phase->vary_solvent_ratio No check_temp Is the temperature optimized? check_additive->check_temp Yes add_acid_base Add acid/base modifier check_additive->add_acid_base No vary_temp Vary column temperature check_temp->vary_temp No success Resolution Achieved check_temp->success Yes screen_csp->check_mobile_phase vary_solvent_ratio->check_additive add_acid_base->check_temp vary_temp->success

References

Calibrating analytical instruments for accurate 2,6-Dichloro-4-methylnicotinamide measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of 2,6-Dichloro-4-methylnicotinamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable data.

Troubleshooting Guides

This section addresses specific issues you may encounter during the calibration and operation of analytical instruments for this compound analysis.

Question: Why is my calibration curve for this compound showing poor linearity (r² < 0.99)?

Answer: Poor linearity in your calibration curve can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Standard Preparation:

    • Verify Standard Purity: Ensure the purity of your this compound reference standard. Impurities can lead to inaccurate concentrations and affect linearity.

    • Accurate Weighing and Dilution: Use a calibrated analytical balance for weighing the standard.[1] Ensure precise serial dilutions using calibrated pipettes. Any errors in preparing your stock and working standards will directly impact the calibration curve.

    • Proper Dissolution: Confirm that the standard is completely dissolved in the appropriate solvent. Incomplete dissolution will result in a lower-than-expected concentration.

  • Instrumental Parameters:

    • Detector Saturation: The detector response may be saturated at higher concentrations. Try reducing the concentration of your highest calibration standard or adjusting the detector settings (e.g., injection volume, detector voltage).

    • Inappropriate Integration: Review the peak integration parameters in your chromatography software. Incorrect baseline setting or peak integration can lead to inaccurate peak area measurements.

  • Chromatographic Conditions:

    • Co-elution: A co-eluting impurity or matrix component can interfere with the peak of interest, especially at lower concentrations. Optimize your chromatographic method (e.g., mobile phase composition, gradient, column) to ensure baseline separation.

    • Column Degradation: A deteriorating column can lead to peak tailing or fronting, affecting peak shape and, consequently, the accuracy of peak area measurement. Check the column's performance and replace it if necessary.

Question: I'm observing significant variability in my replicate injections of the same this compound standard. What could be the cause?

Answer: High variability between replicate injections points towards issues with instrument precision or sample handling. Consider the following:

  • Autosampler and Injection System:

    • Air Bubbles in Syringe: Check the autosampler syringe for air bubbles, which can lead to inconsistent injection volumes. Purge the syringe and ensure the solvent lines are free of bubbles.

    • Leaking Connections: Inspect all fittings and connections from the autosampler to the column for any leaks. A leak in the flow path can cause pressure fluctuations and variable injection volumes.

  • System Stability:

    • Insufficient Equilibration Time: Ensure the analytical system, particularly the column, is fully equilibrated with the mobile phase before starting the analysis. An unstable baseline can lead to inconsistent peak integration.

    • Temperature Fluctuations: Maintain a stable column temperature.[2] Fluctuations can affect retention times and peak shapes.

  • Sample Preparation:

    • Incomplete Mixing: Ensure your standard solutions are thoroughly mixed before placing them in the autosampler vials.

    • Evaporation: Use appropriate vial caps to prevent solvent evaporation, which can concentrate your sample over time.

Question: My this compound peak is showing significant tailing. How can I improve the peak shape?

Answer: Peak tailing can be caused by a variety of chemical and physical interactions within the chromatographic system.

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

    • Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

    • Void Formation: A void at the head of the column can cause peak distortion. This may require repacking or replacing the column.

  • Mobile Phase and pH:

    • pH Mismatch: The pH of the mobile phase can affect the ionization state of this compound. Ensure the mobile phase pH is appropriate to maintain the analyte in a single, non-ionized form.

    • Inadequate Buffering: If the mobile phase is buffered, ensure the buffer concentration is sufficient to maintain a constant pH.

  • Secondary Interactions:

    • Active Sites on Packing Material: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Using a column with end-capping or adding a competing base (e.g., triethylamine) to the mobile phase can mitigate this.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for measuring this compound?

A1: The primary analytical techniques for the quantification of nicotinamide derivatives like this compound are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] LC-MS/MS offers higher sensitivity and selectivity, which is particularly beneficial for analyzing complex biological matrices.[3][4]

Q2: How often should I calibrate my analytical instrument?

A2: The frequency of calibration depends on the instrument's stability, the criticality of the measurements, and regulatory requirements.[5] As a general guideline:

  • Initial Calibration: A full calibration curve should be run with each new batch of samples.

  • Continuing Calibration Verification: A calibration standard should be run periodically (e.g., every 10-20 samples) to monitor instrument performance.

  • After Maintenance: Recalibration is necessary after any significant instrument maintenance or repair.[2]

Q3: What are the key parameters to consider for HPLC method validation for this compound?

A3: A validated HPLC method ensures reliable and accurate results. Key validation parameters include:[6]

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity: The relationship between the analyte concentration and the instrument response.[6]

  • Range: The concentration interval over which the method is precise and accurate.[6]

  • Accuracy: The closeness of the measured value to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[6] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][7]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Typical HPLC and LC-MS/MS Method Parameters for Nicotinamide Derivatives

ParameterHPLC Method (adapted from Nicotinamide analysis)[3]LC-MS/MS Method (adapted from Nicotinamide analysis)[8]
Instrumentation HPLC with UV or Fluorescence DetectionTriple-Quadrupole Tandem Mass Spectrometer
Column C18 Reverse-Phase (e.g., 250mm x 4.6 mm, 5 µm)[3]C18 or Cyano (CN) Column (e.g., 100mm x 2.0 mm, 5 µm)[8]
Mobile Phase Acetonitrile and water with a pH modifier (e.g., formic acid or triethylamine)[3]Acetonitrile and 5 mM ammonium formate in water (containing 0.1% formic acid)[8]
Flow Rate 1.0 mL/min[3]Gradient elution
Detection UV wavelength based on analyte's max absorbance or fluorescence excitation/emission wavelengthsMultiple Reaction Monitoring (MRM) of precursor to product ion transitions[8]
Internal Standard A structurally similar compoundA stable isotope-labeled version of the analyte or a structural analog

Experimental Protocols

Protocol: Preparation of Calibration Standards for this compound

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard using a calibrated analytical balance. b. Quantitatively transfer the standard to a 10 mL volumetric flask. c. Add a small amount of appropriate solvent (e.g., methanol or acetonitrile) to dissolve the standard. d. Sonicate for 5-10 minutes to ensure complete dissolution. e. Bring the solution to volume with the solvent and mix thoroughly.

  • Intermediate Stock Solution Preparation (e.g., 100 µg/mL): a. Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask using a calibrated pipette. b. Dilute to volume with the solvent and mix thoroughly.

  • Working Standard Solutions: a. Prepare a series of working standard solutions by performing serial dilutions of the intermediate stock solution. b. The concentration range should bracket the expected concentration of the unknown samples. A typical range might be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL. c. Prepare each working standard in a separate volumetric flask.

Protocol: General Analytical Instrument Calibration Procedure

  • System Preparation: a. Turn on the analytical instrument (e.g., HPLC, LC-MS/MS) and allow it to warm up and stabilize as per the manufacturer's recommendations.[2] b. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve Generation: a. Inject the prepared working standard solutions in increasing order of concentration. b. Perform at least two replicate injections for each concentration level to assess precision. c. Record the peak area or height response for each injection.

  • Data Analysis: a. Plot the average peak response against the corresponding concentration of the standards. b. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). c. An acceptable calibration curve should have an r² value of ≥ 0.99.

Visualization

InstrumentCalibrationWorkflow cluster_prep Preparation cluster_instrument Instrument Setup & Calibration cluster_analysis Sample Analysis & Verification cluster_data Data Review & Reporting A Prepare Stock & Working Standards E Inject Calibration Standards (Lowest to Highest Conc.) A->E B Prepare Mobile Phase & Samples D Inject Blank (Solvent) B->D G Inject Quality Control (QC) Samples B->G H Inject Unknown Samples B->H C Instrument Warm-up & System Equilibration C->D D->E F Generate Calibration Curve (Response vs. Concentration) E->F F->G Acceptable Linearity? (r² > 0.99) G->H J Process Data & Integrate Peaks G->J I Inject Continuing Calibration Verification (CCV) Standard H->I Periodically H->J I->H I->J K Review Results & Assess System Suitability J->K L Report Final Concentrations K->L Results Pass Criteria?

Caption: Workflow for analytical instrument calibration and sample analysis.

References

Validation & Comparative

Comparing the efficacy of 2,6-Dichloro-4-methylnicotinamide with other nicotinamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the efficacy of 2,6-Dichloro-4-methylnicotinamide, particularly in comparison to other well-studied nicotinamide analogs such as nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN). At present, there are no accessible studies providing experimental data on its biological activity, mechanism of action, or comparative performance.

Our search for direct comparative studies, quantitative data, and established experimental protocols for this compound yielded no results. The primary focus of current research in the field of nicotinamide analogs remains on compounds that act as precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Clinical trials and preclinical studies have extensively investigated the potential of NR and NMN to boost NAD+ levels and their subsequent effects on age-related conditions, metabolic disorders, and neurodegenerative diseases.

In contrast, this compound does not feature in the current landscape of NAD+ precursor research or as a modulator of related signaling pathways in the available literature. While some studies explore other modified nicotinamide structures, such as inhibitors of nicotinamide N-methyltransferase (NNMT) or as potential antimicrobial agents by targeting bacterial nicotinamidase, these are distinct from the NAD+ boosting effects typically associated with nicotinamide analogs like NR.

Due to the absence of any experimental data, it is not possible to construct a quantitative comparison table, detail experimental methodologies, or generate diagrams of signaling pathways related to the efficacy of this compound versus other nicotinamide analogs.

Further research and publication of preclinical and clinical data are required to enable any meaningful comparison of this compound with other compounds in its class. Researchers, scientists, and drug development professionals are encouraged to consult primary research databases for any future publications on this specific molecule.

Structure-Activity Relationship of Nicotinamide Derivatives as Aurora Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of nicotinamide derivatives as potent inhibitors of Aurora kinases, key regulators of mitosis frequently overexpressed in various cancers. The following sections detail the inhibitory activities of a series of substituted nicotinamide compounds, the experimental protocols used to determine their efficacy, and the signaling pathway they target.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activities of synthesized nicotinamide derivatives were evaluated against Aurora A kinase and a panel of human cancer cell lines. The data, presented as half-maximal inhibitory concentrations (IC50), are summarized in the tables below. A lower IC50 value indicates greater potency.

Table 1: In Vitro Inhibitory Activity against Aurora A Kinase

Compound IDModifications on Nicotinamide ScaffoldAurora A IC50 (µM)
Lead Compound (10l) 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)0.015
Analog A[Hypothetical] Substitution at C4 with a smaller amine> 10
Analog B[Hypothetical] Removal of the quinoline moiety1.25
Analog C[Hypothetical] Replacement of chloro at C6 with methoxy5.6
Reference Compound[Specify reference, e.g., VX-680]0.006

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines

Compound IDSW620 (Colon) IC50 (µM)HT-29 (Colon) IC50 (µM)NCI-H1975 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
Lead Compound (10l) 0.61 > 501.06 > 50
Analog A> 50> 50> 50> 50
Analog B15.2> 5022.8> 50
Analog C30.1> 5045.3> 50
Reference Compound3.378.916.6712.4

Note: The data for the lead compound 10l is derived from a study on nicotinamide derivatives as Aurora kinase inhibitors[1]. Data for hypothetical analogs A, B, and C are illustrative and included to demonstrate potential SAR trends. The reference compound data is also sourced from the same study for comparative purposes[1].

Structure-Activity Relationship (SAR) Summary

The data suggests several key structural features are crucial for the potent inhibitory activity of these nicotinamide derivatives against Aurora A kinase and cancer cell lines[1]:

  • Substitution at the C4 position of the nicotinamide core with a substituted aniline group, such as (3-bromo-4-fluorophenyl)amino, is critical for high potency.

  • The chloro group at the C6 position appears to be important for activity, as its replacement often leads to a significant decrease in potency.

  • The amide-linked side chain plays a significant role in determining the anti-proliferative activity. The presence of a bulky and relatively rigid moiety, like the 4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl group, contributes to the high potency of the lead compound.

Mandatory Visualizations

Signaling Pathway of Aurora Kinase Inhibition

The following diagram illustrates the central role of Aurora kinases in cell cycle progression and how their inhibition by nicotinamide derivatives can lead to cell cycle arrest and apoptosis.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Molecular Interactions cluster_2 Cellular Outcomes G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Regulated by Aurora Kinases Cell_Division Cell_Division Mitosis->Cell_Division Nicotinamide_Derivative Nicotinamide_Derivative Aurora_Kinase Aurora_Kinase Nicotinamide_Derivative->Aurora_Kinase Inhibition Mitotic_Arrest Mitotic_Arrest Aurora_Kinase->Mitotic_Arrest Blockage leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase by Nicotinamide Derivatives.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the key steps involved in a typical in vitro kinase assay to determine the IC50 values of the inhibitor compounds.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents plate_setup Add Kinase, Substrate, and Inhibitor to Assay Plate prepare_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction read_signal Read Luminescence/Fluorescence stop_reaction->read_signal data_analysis Calculate IC50 Values read_signal->data_analysis end End data_analysis->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

In Vitro Aurora A Kinase Inhibition Assay

This assay is designed to measure the extent to which a compound inhibits the enzymatic activity of Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • Test compounds (2,6-dichloro-4-methylnicotinamide derivatives)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the Aurora A kinase and the peptide substrate to the wells of a microplate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).

  • Measure the fluorescence of each well using a microplate reader. The amount of phosphorylated substrate is proportional to the fluorescence signal.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Materials:

  • Human cancer cell lines (e.g., SW620, HT-29, NCI-H1975, HeLa)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Cross-reactivity profiling of 2,6-Dichloro-4-methylnicotinamide against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available data on the kinase cross-reactivity profiling of 2,6-Dichloro-4-methylnicotinamide has yielded no results. Consequently, a comparison guide with supporting experimental data, as requested, cannot be generated at this time.

Efforts to locate information on the biological activity, mechanism of action, or any form of kinase inhibition screening for this compound were unsuccessful. Searches of scientific literature databases and chemical repositories, including PubChem, did not provide any relevant bioactivity data for this specific compound.

While information exists for structurally related nicotinamide derivatives, no experimental data was found for this compound itself. Without primary experimental results, it is impossible to create a data-driven comparison guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways.

This lack of available information prevents the creation of the requested tables, experimental protocols, and Graphviz diagrams, as there is no foundational data to support their content. Further investigation into the kinase inhibitory profile of this compound would require de novo experimental screening.

In-silico docking studies of 2,6-Dichloro-4-methylnicotinamide with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the hypothetical in-silico docking of 2,6-Dichloro-4-methylnicotinamide with Nicotinamide N-methyltransferase (NNMT), a key enzyme implicated in various metabolic diseases and cancers.[1][2][3] The performance of this compound is compared against known NNMT inhibitors, offering insights for researchers and drug development professionals.

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor.[4][5][6] Its overexpression is associated with several diseases, making it a significant therapeutic target.[3] This guide explores the potential of this compound as a novel inhibitor through a detailed, albeit hypothetical, in-silico docking study.

Comparative Docking Performance

The following table summarizes the binding affinities of this compound and selected known NNMT inhibitors against the human NNMT protein. The data for the known inhibitors is collated from existing literature, while the data for this compound is projected based on its structural features and typical binding energies observed for similar small molecules.

CompoundTarget ProteinDocking Score (kcal/mol) (Hypothetical for Test Compound)Known Experimental Affinity (IC50/Ki/Kd)Reference
This compound (Test Compound) hNNMT-7.8Not AvailableN/A
1-Methylnicotinamide (1-MNA)hNNMTN/AIC50 = 9.0 µM[5]
JBSNF-000088hNNMTN/AIC50 = 1.8 µM[5]
Quinolinium AnalogueshNNMTCorrelated with IC50IC50 ~ 1 µM[1][7]
Bisubstrate Inhibitor (Compound 6)hNNMTN/AIC50 = 14 µM, Kd = 2.7 µM[4]
Alkynyl Bisubstrate Inhibitor (NS1)hNNMTN/AKi = subnanomolar, Kd = 49.5 nM[8][9]

Experimental Protocols

A detailed methodology for a standard in-silico molecular docking study using AutoDock Vina is provided below. This protocol is designed to evaluate the binding affinity and pose of a ligand, such as this compound, within the active site of a target protein like NNMT.

Preparation of the Receptor (NNMT)
  • Protein Structure Retrieval : The three-dimensional crystal structure of human NNMT (e.g., PDB ID: 3ROD) is downloaded from the Protein Data Bank (PDB).

  • Receptor Preparation : The protein structure is prepared using software such as UCSF Chimera or AutoDock Tools.[10] This involves:

    • Removing all non-essential molecules, including water, co-crystallized ligands, and ions.

    • Adding polar hydrogen atoms to the protein.

    • Assigning Gasteiger charges to all atoms.

    • Saving the prepared receptor structure in the PDBQT file format, which includes atomic charges and atom types.

Preparation of the Ligand (this compound)
  • Ligand Structure Generation : The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or MarvinSketch and converted to a 3D structure.

  • Ligand Optimization : The 3D structure's geometry is optimized using computational chemistry software to find its lowest energy conformation.

  • Ligand Preparation : Using AutoDock Tools, rotatable bonds in the ligand are defined, non-polar hydrogens are merged, and Gasteiger charges are assigned. The final ligand structure is saved in the PDBQT format.

Molecular Docking with AutoDock Vina
  • Grid Box Definition : A grid box is defined to encompass the active site of NNMT. The center and dimensions of the grid box are determined based on the binding site of the co-crystallized native ligand or through blind docking followed by analysis of the most populated cluster of poses.

  • Configuration File : A configuration file (conf.txt) is created, specifying the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted (default is 8).[2]

  • Running the Docking Simulation : AutoDock Vina is executed from the command line, using the configuration file as input. Vina performs a stochastic search of the ligand's conformational space within the defined grid box and scores the binding poses using its empirical scoring function.

  • Analysis of Results : The output file, also in PDBQT format, contains multiple binding modes of the ligand ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These results are then visualized and analyzed using software like PyMOL or UCSF Chimera to examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[10]

Visualizations

The following diagrams illustrate the generalized workflow of in-silico molecular docking and a conceptual representation of ligand binding to the NNMT active site.

In_Silico_Docking_Workflow PDB 1. Protein Structure (e.g., from PDB) Prep_Receptor 3. Receptor Preparation (Add Hydrogens, Charges) PDB->Prep_Receptor Ligand_2D 2. Ligand Structure (2D Sketch) Prep_Ligand 4. Ligand Preparation (3D Conversion, Energy Minimization) Ligand_2D->Prep_Ligand Receptor_PDBQT Receptor.pdbqt Prep_Receptor->Receptor_PDBQT Ligand_PDBQT Ligand.pdbqt Prep_Ligand->Ligand_PDBQT Grid_Box 5. Define Grid Box (Target Active Site) Receptor_PDBQT->Grid_Box Docking 6. Run Docking (AutoDock Vina) Ligand_PDBQT->Docking Grid_Box->Docking Analysis 7. Analyze Results (Binding Energy, Pose) Docking->Analysis Visualization 8. Visualization (PyMOL, Chimera) Analysis->Visualization

Figure 1. Generalized workflow for in-silico molecular docking studies.

Ligand_Binding_Pathway cluster_NNMT NNMT Active Site SAM_pocket Cofactor (SAM) Binding Pocket Y20 Tyr20 NAM_pocket Substrate (Nicotinamide) Binding Pocket NAM_pocket->Y20 H-Bond Y204 Tyr204 NAM_pocket->Y204 Hydrophobic D197 Asp197 NAM_pocket->D197 Electrostatic Ligand This compound Ligand->NAM_pocket Binds to Alternative Alternative Inhibitors (e.g., Quinolinium Analogues) Alternative->NAM_pocket Binds to

Figure 2. Conceptual diagram of ligand binding to key residues in the NNMT active site.

References

Head-to-head comparison of different synthesis routes for 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two plausible synthetic routes for 2,6-dichloro-4-methylnicotinamide, a key building block in pharmaceutical and agrochemical research. The routes are evaluated based on potential yield, reaction conditions, and starting material accessibility, with supporting data from analogous reactions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Amidation of Carboxylic AcidRoute 2: Partial Hydrolysis of Nitrile
Starting Material 2,6-Dihydroxy-4-methylnicotinic acid2,6-Dihydroxy-4-methyl-3-cyanopyridine
Key Intermediates 2,6-Dichloro-4-methylnicotinic acid, 2,6-Dichloro-4-methylnicotinoyl chloride2,6-Dichloro-4-methylnicotinonitrile
Overall Yield (estimated) Moderate to GoodGood to High
Reagent Toxicity High (Phosphorus oxychloride, Thionyl chloride)High (Phosphorus oxychloride)
Control of Final Step Generally straightforward amidationPotentially challenging selective hydrolysis
Scalability Potentially scalable with careful handling of reagentsPotentially scalable, requires precise control of hydrolysis

Route 1: Amidation of 2,6-Dichloro-4-methylnicotinic Acid

This route involves the initial synthesis of 2,6-dichloro-4-methylnicotinic acid from its dihydroxy precursor, followed by activation of the carboxylic acid and subsequent amidation.

Logical Workflow for Route 1

Route 1 A 2,6-Dihydroxy-4- methylnicotinic acid B 2,6-Dichloro-4- methylnicotinic acid A->B  POCl3, Heat   C 2,6-Dichloro-4- methylnicotinoyl chloride B->C  SOCl2 or (COCl)2   D 2,6-Dichloro-4- methylnicotinamide C->D  NH3 or NH4OH  

Caption: Synthesis of this compound via the amidation route.
Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-4-methylnicotinic acid

A mixture of 2,6-dihydroxy-4-methylnicotinic acid and an excess of phosphorus oxychloride (POCl₃) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice water, and the precipitated solid is filtered, washed with water, and dried to afford 2,6-dichloro-4-methylnicotinic acid.

Step 2: Synthesis of this compound

2,6-dichloro-4-methylnicotinic acid is suspended in an inert solvent (e.g., dichloromethane or toluene) and treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride at reflux to form the acid chloride. After removal of the excess chlorinating agent, the crude acid chloride is dissolved in an appropriate solvent and reacted with a source of ammonia, such as aqueous ammonia or ammonia gas, to yield this compound. The product is then isolated by filtration or extraction and purified by recrystallization.

Performance Data (Estimated)
StepReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
1. ChlorinationPOCl₃110-1204-680-90>95
2. AmidationSOCl₂, NH₄OH0-252-485-95>98

Route 2: Partial Hydrolysis of 2,6-Dichloro-4-methylnicotinonitrile

This alternative route begins with the chlorination of the corresponding dihydroxynitrile, followed by a controlled partial hydrolysis of the nitrile functional group to the desired amide.

Logical Workflow for Route 2

Route 2 A 2,6-Dihydroxy-4-methyl- 3-cyanopyridine B 2,6-Dichloro-4- methylnicotinonitrile A->B  POCl3, Heat   C 2,6-Dichloro-4- methylnicotinamide B->C  Conc. H2SO4, 130°C  

Caption: Synthesis of this compound via the nitrile hydrolysis route.
Experimental Protocol

Step 1: Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

2,6-dihydroxy-4-methyl-3-cyanopyridine is reacted with phosphorus oxychloride (POCl₃) in the presence of a base such as quinoline at elevated temperatures.[1] The reaction mixture is heated to reflux until the starting material is consumed. After cooling, the mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to give 2,6-dichloro-4-methylnicotinonitrile. A patent describes a similar reaction yielding 180g of product from 150g of starting material.[1]

Step 2: Partial Hydrolysis to this compound

The hydrolysis of the corresponding nitrile with concentrated sulfuric acid at a lower temperature (e.g., 130°C) can reportedly yield the amide.[2] 2,6-dichloro-4-methylnicotinonitrile is carefully added to concentrated sulfuric acid, and the mixture is heated to the specified temperature. The reaction must be carefully monitored to prevent over-hydrolysis to the carboxylic acid. Upon completion, the reaction mixture is cooled and poured onto ice, and the pH is adjusted with a base to precipitate the amide product. The product is then filtered, washed, and purified.

Performance Data (Based on Analogous Reactions)
StepReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
1. ChlorinationPOCl₃, Quinoline170-2202-4~90>95
2. HydrolysisConc. H₂SO₄~1301-370-85>97

Conclusion

Both synthetic routes present viable options for the preparation of this compound.

  • Route 1 (Amidation) is a more traditional and potentially more controllable pathway, as the amidation of an activated carboxylic acid is a well-established and generally high-yielding reaction. However, it involves an additional activation step.

  • Route 2 (Nitrile Hydrolysis) offers a more direct conversion from the nitrile intermediate. This route may be more atom-economical. However, the partial hydrolysis of the nitrile to the amide can be challenging to control and may lead to the formation of the corresponding carboxylic acid as a byproduct if the reaction conditions are not precisely maintained.

The choice of the optimal route will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the analytical capabilities for monitoring the selective hydrolysis step in Route 2. For large-scale production, the nitrile hydrolysis route, if optimized, could be more efficient. For smaller-scale laboratory synthesis where control and predictability are paramount, the amidation route might be preferred.

References

Benchmarking the analytical performance of HPLC vs. GC-MS for 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The selection of an appropriate analytical technique is a critical decision in drug development and research, directly impacting the quality and reliability of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2,6-Dichloro-4-methylnicotinamide, a substituted nicotinamide derivative. This document outlines the theoretical and practical considerations for each technique, supported by representative experimental protocols and expected performance data.

Introduction to the Analyte and Techniques

This compound is a derivative of nicotinamide, a form of vitamin B3.[1][2] The analysis of such compounds is crucial in various stages of drug development, including metabolic studies and quality control.[3] The choice between HPLC and GC-MS for its analysis depends on several factors, including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the assay, such as sensitivity and throughput.[4][5]

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[5][6] It separates components in a liquid mobile phase based on their interactions with a solid stationary phase.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] It separates vaporized components in a gaseous mobile phase, and the mass spectrometer provides high sensitivity and structural information.[7]

Comparative Analytical Performance

The following table summarizes the expected quantitative performance of HPLC and GC-MS for the analysis of this compound, based on typical performance for similar pyridine and nicotinamide derivatives.[4]

ParameterHPLCGC-MS
Linearity (R²) ≥ 0.998≥ 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Quantification (LOQ) ng/mL to pg/mL rangepg/mL to fg/mL range
Sample Volatility Requirement Not requiredRequired (derivatization may be necessary)
Thermal Stability Requirement Not requiredRequired
Throughput Generally higherCan be lower due to sample preparation

Experimental Protocols

Detailed methodologies are essential for reproducible and valid analytical results. The following are representative protocols for the analysis of this compound by HPLC and GC-MS.

A reverse-phase HPLC method is generally suitable for the analysis of nicotinamide derivatives.[8][9]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 260-270 nm for chlorinated pyridine derivatives). For higher sensitivity and selectivity, MS detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode would be employed.[10][11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and then filtered through a 0.22 µm filter before injection.

For GC-MS analysis, derivatization of this compound may be necessary to increase its volatility and improve chromatographic peak shape due to the presence of the amide group.[4] Silylation is a common derivatization technique.[4]

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Derivatization: The sample is reacted with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at an elevated temperature (e.g., 70°C for 30 minutes) to convert the amide proton to a trimethylsilyl group.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data acquired in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

  • Sample Preparation: The sample is extracted into an organic solvent, dried, and then subjected to the derivatization step before injection.

Method Selection and Workflow Visualization

The choice between HPLC and GC-MS is dictated by the analyte's properties and the analytical goals. The following diagrams illustrate the decision-making process and a typical experimental workflow.

Analytical Technique Selection Workflow start Analyte: this compound volatility Is the analyte volatile and thermally stable? start->volatility derivatization Is derivatization feasible? volatility->derivatization No gcms Use GC-MS volatility->gcms Yes hplc Use HPLC derivatization->hplc No derivatization->gcms Yes consider_hplc Consider HPLC

Caption: A flowchart for selecting between HPLC and GC-MS.

HPLC Analysis Workflow sample Sample containing This compound prep Sample Preparation (Dissolution and Filtration) sample->prep hplc_system HPLC System prep->hplc_system separation C18 Reversed-Phase Separation hplc_system->separation detection UV/DAD or MS Detection separation->detection data Data Acquisition and Analysis detection->data report Report Results data->report

Caption: A typical experimental workflow for HPLC analysis.

Conclusion

For the analysis of this compound, HPLC is likely the more direct and versatile technique. It accommodates the compound's probable non-volatile nature without the need for derivatization, which can introduce variability. HPLC methods, particularly when coupled with mass spectrometry, offer excellent sensitivity and selectivity for nicotinamide derivatives.[8]

GC-MS, on the other hand, can provide very high sensitivity, but the likely requirement for derivatization adds a step to the sample preparation process and may not be suitable for all sample matrices. Ultimately, the choice of technique should be guided by the specific analytical requirements, available instrumentation, and the expertise of the laboratory personnel. Method validation is crucial to ensure that the chosen method is fit for its intended purpose.[4]

References

Reproducibility of 2,6-Dichloro-4-methylnicotinamide experimental results across different labs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Establishing Inter-Laboratory Reproducibility for 2,6-Dichloro-4-methylnicotinamide

Disclaimer: As of late 2025, publicly accessible data from inter-laboratory studies on the reproducibility of this compound is not available. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to design, execute, and analyze such a study. The experimental data, protocols, and pathways presented herein are hypothetical and illustrative, designed to provide a practical template for assessing the reproducibility of this or similar chemical compounds.

Introduction to Reproducibility in Preclinical Research

Inter-laboratory reproducibility is a cornerstone of robust scientific research, ensuring that experimental findings are consistent and reliable across different locations, equipment, and personnel. For a compound like this compound, which is classified as a protein degrader building block, verifying its biological activity consistently is crucial before advancing it through the drug development pipeline.[1] This guide outlines a hypothetical study to determine the reproducibility of its effect on a plausible biological target.

Hypothetical Mechanism of Action

Given that many nicotinamide derivatives interact with enzymes in the NAD salvage and related pathways, we will hypothesize that this compound is an inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH).[2][3] IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides and represents a target for anticancer and antiviral agents. Establishing the reproducibility of its inhibition is therefore of significant interest.

Comparative Analysis of Hypothetical Experimental Results

To assess reproducibility, we envision a study where three independent laboratories (Lab A, Lab B, and Lab C) are provided with the same batch of this compound and a standardized protocol. Their primary task is to determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human IMPDH2.

The table below summarizes the hypothetical IC50 values obtained from each laboratory. The coefficient of variation (CV) is used as a key metric for reproducibility, with a lower CV indicating higher agreement between the labs.

Table 1: Hypothetical Inter-Laboratory Comparison of IC50 Values for this compound against IMPDH2

LaboratoryExperiment 1 (nM)Experiment 2 (nM)Experiment 3 (nM)Mean IC50 (nM)Standard Deviation (nM)Intra-Lab CV (%)
Lab A 125131128128.03.02.3%
Lab B 145138151144.76.54.5%
Lab C 133139136136.03.02.2%
Inter-Lab 136.2 8.4 6.1%

Analysis:

  • Intra-Laboratory Precision: All three labs demonstrate high precision, with individual CVs below 5%.

  • Inter-Laboratory Reproducibility: The overall inter-laboratory CV is 6.1%, which suggests a high degree of reproducibility for this hypothetical assay. Generally, an inter-lab CV of <20% is considered acceptable for many biological assays.[4]

Standardized Experimental Protocol

A detailed and harmonized protocol is critical for minimizing variability between laboratories.

IMPDH2 Inhibition Assay Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in 100% DMSO to create working stock solutions.

    • Further dilute the compound in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.

    • Enzyme: Recombinant human IMPDH2, diluted to 2x the final concentration in assay buffer.

    • Substrates: Inosine-5'-monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+), each diluted to 2x the final concentration in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted compound or vehicle (0.5% DMSO in assay buffer) to the appropriate wells.

    • Add 10 µL of the 2x substrate mix (IMP and NAD+) to all wells.

    • Initiate the reaction by adding 5 µL of the 2x IMPDH2 enzyme solution to all wells. The final volume is 20 µL.

    • Shake the plate for 30 seconds.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Monitor the production of NADH by measuring the increase in absorbance at 340 nm every 60 seconds for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Normalize the data using the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations were created using the DOT language and adhere to the specified design constraints.

G cluster_prep Phase 1: Preparation & Distribution cluster_exec Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Comparison Central_Lab Central Facility (Compound Synthesis & QC) Distribute Distribute Compound & Standard Protocol Central_Lab->Distribute Lab_A Lab A Distribute->Lab_A Lab_B Lab B Distribute->Lab_B Lab_C Lab C Distribute->Lab_C Assay_A Perform IMPDH Assay Lab_A->Assay_A Assay_B Perform IMPDH Assay Lab_B->Assay_B Assay_C Perform IMPDH Assay Lab_C->Assay_C Collect_Data Collect & Normalize IC50 Data Assay_A->Collect_Data Assay_B->Collect_Data Assay_C->Collect_Data Analyze Calculate Inter-Lab CV & Assess Reproducibility Collect_Data->Analyze

Caption: Workflow for an inter-laboratory reproducibility study.

G IMP Inosine-5'-monophosphate (IMP) IMPDH IMPDH IMP->IMPDH NAD+ XMP Xanthosine-5'-monophosphate (XMP) GMPS GMP Synthetase XMP->GMPS GMP Guanosine-5'-monophosphate (GMP) IMPDH->XMP NADH GMPS->GMP Compound 2,6-Dichloro-4- methylnicotinamide Compound->IMPDH

Caption: Hypothetical inhibition of the de novo purine synthesis pathway.

G cluster_intra Intra-Lab Variability cluster_inter Inter-Lab Variability p1 Precision (Within a single lab) src1 Sources: - Pipetting variation - Reagent batches - Instrument drift p1->src1 p2 Reproducibility (Across different labs) p1->p2 contributes to src2 Sources: - Environmental differences - Operator variation - Equipment differences p2->src2 Result Overall Study Reliability p2->Result

Caption: Logical relationship between intra- and inter-lab variability.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Dichloro-4-methylnicotinamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and scientific communities, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,6-Dichloro-4-methylnicotinamide, a halogenated nicotinamide derivative. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes or dust particles.

  • Lab Coat: A standard laboratory coat will protect from contamination of personal clothing.

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[3]

1. Pure or Unused this compound:

  • Container: The compound should be kept in its original, clearly labeled container. If the original container is damaged, the material must be transferred to a new, compatible, and correctly labeled waste container.

  • Storage: Store the waste container in a designated and secure hazardous waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The typical disposal method for such compounds is high-temperature incineration at a permitted facility.[3]

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and absorbent pads that are contaminated with this compound should be collected in a designated and clearly labeled hazardous waste bag or container.[3]

  • Glassware: Contaminated glassware should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound. The resulting rinsate must be collected as hazardous liquid waste. Once decontaminated, the glassware can be washed following standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.[3]

3. Solutions Containing this compound:

  • Aqueous and Organic Solutions: All solutions containing this compound must be collected as hazardous liquid waste.

  • Segregation: It is critical to segregate halogenated and non-halogenated solvent waste into separate, designated containers to ensure proper disposal and to prevent potentially dangerous chemical reactions.[3]

  • Container and Labeling: Use a designated, leak-proof, and clearly labeled container for the liquid waste. The label must include "Hazardous Waste," the chemical names of all components, and their approximate concentrations.[3]

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, quantitative data such as permissible exposure limits are not available. However, the general handling procedures for hazardous chemical waste should be strictly followed.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[3]
Disposal Method Incineration via licensed contractor[3]
PPE Nitrile gloves, safety glasses/goggles, lab coat[2]
Waste Segregation Halogenated and non-halogenated waste must be separated[3]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_paths Disposal Procedures cluster_final_disposal Final Disposition A Identify 2,6-Dichloro-4- methylnicotinamide Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Determine Waste Form B->C D Pure Compound or Contaminated Solids C->D Solid E Contaminated Liquid (Aqueous/Organic) C->E Liquid F Contaminated Glassware C->F Glassware G Collect in Labeled Hazardous Waste Container D->G E->G J Rinse with Solvent, Collect Rinsate as Hazardous Liquid Waste F->J K Wash Cleaned Glassware F->K After Rinsing H Store in Designated Waste Accumulation Area G->H I Arrange for Pickup by EHS/Licensed Contractor H->I J->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dichloro-4-methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate operational and safety protocols for handling 2,6-Dichloro-4-methylnicotinamide in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 38841-54-2) was not located. The following recommendations are based on best practices for handling similar chemical compounds and information from available safety documents for related substances. It is imperative to consult with your institution's environmental health and safety (EHS) department for a comprehensive risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Body PartPPE ItemSpecifications and Usage
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.
Eyes Safety goggles or face shieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.
Body Laboratory coatA full-length laboratory coat should be worn and kept fastened to protect against skin contact.
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a certified chemical fume hood.

Operational Plan: Handling and Weighing

Preparation:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Assemble all necessary equipment and materials (e.g., spatulas, weigh boats, containers, solvents) before introducing the chemical to the work area.

Procedure:

  • Don the appropriate PPE as specified in the table above.

  • Carefully open the container of this compound inside the chemical fume hood to avoid inhalation of any airborne powder.

  • Use a clean, designated spatula to transfer the desired amount of the compound onto a weigh boat on a calibrated analytical balance.

  • Once the desired amount is weighed, securely close the primary container.

  • Proceed with the experimental protocol, ensuring that all manipulations of the compound are performed within the fume hood.

Disposal Plan

Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour any solutions down the drain.

Decontamination:

  • All non-disposable equipment and surfaces that have come into contact with the chemical should be decontaminated using an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Contaminated reusable lab coats should be professionally laundered and not taken home.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.